molecular formula C11H13BrN2O3 B8618069 4-(2-Bromo-4-nitrophenoxy)piperidine

4-(2-Bromo-4-nitrophenoxy)piperidine

Cat. No.: B8618069
M. Wt: 301.14 g/mol
InChI Key: GFIATOTVRWHPIV-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-nitrophenoxy)piperidine is a useful research compound. Its molecular formula is C11H13BrN2O3 and its molecular weight is 301.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

IUPAC Name

4-(2-bromo-4-nitrophenoxy)piperidine

InChI

InChI=1S/C11H13BrN2O3/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6H2

InChI Key

GFIATOTVRWHPIV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Foundational & Exploratory

The 4-(2-Bromo-4-nitrophenoxy)piperidine Scaffold: Structural Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on versatile, polyfunctional building blocks. 4-(2-Bromo-4-nitrophenoxy)piperidine —most commonly handled as its Boc-protected derivative, t-Butyl this compound-1-carboxylate (CAS: 337520-16-8)—is a privileged scaffold utilized extensively in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This technical whitepaper provides an in-depth analysis of this scaffold, detailing its physicochemical properties, the mechanistic rationale behind its synthesis via Nucleophilic Aromatic Substitution (SNAr) and Mitsunobu etherification, and step-by-step protocols for its functionalization.

Structural & Physicochemical Profiling

The architectural value of this compound lies in its three distinct, orthogonally addressable functional handles:

  • The Piperidine Ring: Modulates aqueous solubility and pKa, acting as a basic amine handle for alkylation, acylation, or reductive amination once deprotected.

  • The Ortho-Bromine: Serves as a prime vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecule in 3D space.

  • The Para-Nitro Group: Acts as a latent aniline. Upon reduction, it enables amide bond formation or the construction of fused heterocyclic systems (e.g., benzimidazoles).

Quantitative Chemical Data

The following table summarizes the key physicochemical properties of both the unprotected and Boc-protected forms of the scaffold[1].

PropertyUnprotected ScaffoldBoc-Protected Intermediate
Chemical Name This compoundt-Butyl this compound-1-carboxylate
CAS Number N/A (Generated in situ)337520-16-8
Molecular Formula C11H13BrN2O3C16H21BrN2O5
Molecular Weight 301.14 g/mol 401.25 g/mol
H-Bond Donors 1 (Piperidine -NH)0
H-Bond Acceptors 45
Rotatable Bonds 34

Strategic Synthetic Methodologies

As a Senior Application Scientist, selecting the optimal route to synthesize this ether linkage is critical for yield, scalability, and purity. Two primary pathways are utilized: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction .

Route A: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The SNAr approach is generally preferred for its scalability and atom economy. The reaction utilizes N-Boc-4-hydroxypiperidine and 2-bromo-1-fluoro-4-nitrobenzene. The para-nitro group strongly withdraws electron density via resonance, highly activating the ipso carbon attached to the fluorine. Fluoride acts as an excellent leaving group in SNAr. While the ortho-bromine introduces steric bulk, the high electrophilicity of the fluorinated carbon overcomes this hindrance when a strong base (like NaH) is used to generate the highly nucleophilic alkoxide[2].

Route B: Mitsunobu Etherification

Mechanistic Rationale: When fluorinated precursors are unavailable, the Mitsunobu reaction offers a robust alternative using 2-bromo-4-nitrophenol and N-Boc-4-hydroxypiperidine. This redox-condensation utilizes triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD). The reaction proceeds under mild, neutral conditions, which is advantageous if acid/base-sensitive functional groups are present elsewhere in a more complex analog[3][4].

Synthesis A N-Boc-4-hydroxypiperidine D N-Boc-4-(2-bromo-4-nitrophenoxy)piperidine (CAS: 337520-16-8) A->D SNAr (NaH, THF/DMF) + Reactant B A->D Mitsunobu (PPh3, DIAD) + Reactant C B 2-Bromo-1-fluoro-4-nitrobenzene B->D C 2-Bromo-4-nitrophenol C->D E This compound D->E Deprotection (TFA, DCM)

Figure 1: Convergent synthetic routes to this compound via SNAr or Mitsunobu.

Experimental Protocols: A Self-Validating Workflow

The following protocol details the SNAr synthesis and subsequent deprotection. It is designed as a self-validating system, incorporating in-process controls to ensure scientific integrity.

Protocol 1: Synthesis of t-Butyl this compound-1-carboxylate
  • Alkoxide Generation: To a flame-dried round-bottom flask under N2, add N-Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

    • Causality: Cooling prevents exothermic degradation. Evolution of H2 gas validates the deprotonation of the secondary alcohol.

  • Electrophile Addition: Stir for 30 minutes at 0 °C, then add 2-bromo-1-fluoro-4-nitrobenzene (1.05 equiv) dropwise as a solution in minimal DMF. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS.

    • Validation: The reaction is complete when the fluoronitrobenzene peak disappears and a new peak corresponding to[M+H-tBu]+ (m/z ~345/347 due to Br isotopes) emerges on the LC-MS.

  • Quench and Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize excess NaH. Extract with EtOAc (3x). Wash the combined organic layers with H2O (5x) to remove DMF, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography to yield the title compound as a pale yellow solid.

Protocol 2: Boc-Deprotection to Yield the Free Piperidine
  • Acidic Cleavage: Dissolve the purified intermediate from Protocol 1 in Dichloromethane (DCM, 0.1 M). Add Trifluoroacetic Acid (TFA, 10-20 equiv) at 0 °C. Stir at room temperature for 2 hours.

    • Causality: TFA selectively cleaves the carbamate protecting group, generating the piperidinium trifluoroacetate salt and releasing CO2 and isobutylene gas.

  • Neutralization: Concentrate the mixture to remove excess TFA. Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is pH > 8.

    • Validation: Achieving a basic pH ensures the piperidine is in its free-base form, allowing it to partition into the organic layer.

  • Isolation: Extract with DCM, dry over Na2SO4, and concentrate to yield this compound.

Divergent Functionalization in Drug Discovery

Once synthesized, this scaffold acts as a central hub for generating vast libraries of bioactive compounds, particularly in the kinase inhibitor space[5][6]. The orthogonal reactivity of its functional groups allows for sequential, controlled derivatization.

  • Suzuki-Miyaura Coupling (C-Br bond): The ortho-bromine can be coupled with various aryl or heteroaryl boronic acids using Pd(dppf)Cl2 and K2CO3. This is often the first step in derivatization, as the nitro group is inert to standard Suzuki conditions.

  • Nitro Reduction (-NO2 group): Following cross-coupling, the nitro group is typically reduced using Pd/C and H2 gas, or Fe/NH4Cl for milder conditions if reducible functional groups (like alkenes) are present. The resulting aniline is highly nucleophilic.

  • Amide Coupling / Heterocyclization: The newly formed aniline can be reacted with acid chlorides or carboxylic acids (using HATU/DIPEA) to form amides. Alternatively, reaction with aldehydes under oxidative conditions can yield fused benzimidazoles.

Functionalization Core This compound Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids, Pd cat.) Core->Suzuki Targets C-Br bond Reduction Nitro Reduction (Pd/C, H2 or Fe/HCl) Core->Reduction Targets -NO2 group N_Alkylation N-Alkylation / Acylation (Electrophiles) Core->N_Alkylation Targets Piperidine -NH Amide Amide Coupling / Heterocyclization (Benzimidazoles, Quinazolines) Reduction->Amide Yields Aniline intermediate

Figure 2: Divergent functionalization pathways of the this compound scaffold.

References

  • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, ACS Publications, Oct 2021. Available at:[Link]

Sources

Technical Guide: 4-(2-Bromo-4-nitrophenoxy)piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(2-Bromo-4-nitrophenoxy)piperidine scaffold represents a high-value "privileged structure" in modern drug discovery. Its utility stems from the orthogonal reactivity of its three functional handles: the secondary amine of the piperidine ring, the aryl bromide, and the nitro group. This trifunctional nature allows for rapid diversification—enabling the synthesis of complex GPCR ligands, kinase inhibitors, and protein-protein interaction modulators from a single core intermediate.

This guide provides a comprehensive technical analysis of the synthesis, characterization, and functionalization of this scaffold, specifically focusing on the commercially stable precursor tert-butyl this compound-1-carboxylate (CAS 337520-16-8) and its deprotected active form.

Chemical Identity & Identifiers

The primary commercial entry point for this scaffold is the N-Boc protected form, which offers superior stability and solubility during initial handling. The active free amine is typically generated in situ or isolated as a hydrochloride salt.

Primary Compound (N-Boc Precursor)
IdentifierValue
Chemical Name tert-Butyl this compound-1-carboxylate
CAS Number 337520-16-8
Molecular Formula C₁₆H₂₁BrN₂O₅
Molecular Weight 401.25 g/mol
MDL Number MFCD11504894
SMILES CC(C)(C)OC(=O)N1CCC(CC1)Oc2ccc(cc2Br)[O-]
Active Scaffold (Free Amine)
IdentifierValue
Chemical Name This compound
CAS Number Not widely indexed (Refer as deprotected 337520-16-8)
Salt Form CAS 1220020-95-0 (Note: Isomeric/salt variations exist; verify specific substitution pattern)
Molecular Formula C₁₁H₁₃BrN₂O₃
Molecular Weight 301.14 g/mol
Key Functionality Secondary Amine (Nucleophile), Aryl Bromide (Electrophile), Nitro (Reducible)

Synthesis Protocol & Methodology

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) followed by acid-mediated deprotection. This route is preferred over metal-catalyzed couplings due to the high activation of the fluorobenzene substrate by the para-nitro group.

Reaction Mechanism: Regioselective SNAr

The reaction between N-Boc-4-hydroxypiperidine and 2-bromo-1-fluoro-4-nitrobenzene (CAS 701-45-1) proceeds via a Meisenheimer complex.

  • Regioselectivity: The fluorine atom at C1 is significantly more labile than the bromine at C2 due to the strong electron-withdrawing effect of the para-nitro group and the high electronegativity of fluorine, which stabilizes the transition state.

  • Causality: Using a non-nucleophilic base (NaH) prevents side reactions. The choice of solvent (DMF or DMSO) is critical to solvate the alkoxide anion, enhancing its nucleophilicity.

Step-by-Step Protocol
Step 1: Ether Formation (SNAr)
  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0°C to ensure complete formation of the alkoxide.

    • Critical Check: Evolution of H₂ gas must cease before proceeding.

  • Addition: Add a solution of 2-bromo-1-fluoro-4-nitrobenzene (1.0 equiv) in DMF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Step 2: N-Boc Deprotection
  • Dissolution: Dissolve the intermediate from Step 1 in Dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane at 0°C.

  • Completion: Stir at room temperature for 1–2 hours. Confirm consumption of starting material by LC-MS (loss of Boc mass -100 Da).

  • Isolation: Concentrate in vacuo.

    • For Free Base: Redissolve in DCM, wash with sat. NaHCO₃, dry, and concentrate.

    • For HCl Salt: Triturate the residue with diethyl ether to obtain the solid hydrochloride salt.

Visualization of Workflow

The following diagram illustrates the synthesis logic and the subsequent divergence points for library generation.

SynthesisWorkflow SM1 N-Boc-4-Hydroxypiperidine Step1 Step 1: S_NAr Reaction (NaH, DMF, 0°C -> RT) SM1->Step1 SM2 2-Bromo-1-fluoro-4-nitrobenzene (CAS 701-45-1) SM2->Step1 Inter Intermediate: N-Boc-4-(2-bromo-4-nitrophenoxy)piperidine (CAS 337520-16-8) Step1->Inter Ether Linkage Formed Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Product Active Scaffold: This compound Step2->Product Free Amine Released

Caption: Figure 1. Convergent synthesis pathway for the this compound scaffold.

Applications in Drug Discovery[2]

This scaffold is not merely an intermediate; it is a branching point for "Diversity-Oriented Synthesis" (DOS).

Functionalization Strategy

The molecule possesses three distinct vectors for elaboration:

  • Vector A (Piperidine Nitrogen):

    • Reactions: Reductive amination, Sulfonylation, Urea formation.

    • Utility: Modulates solubility and pharmacokinetic (PK) properties; often the "tail" region interacting with solvent-exposed areas of the target protein.

  • Vector B (Aryl Bromide):

    • Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings.

    • Utility: Allows for the introduction of biaryl systems to explore hydrophobic pockets.

  • Vector C (Nitro Group):

    • Reactions: Reduction to aniline (Fe/NH₄Cl or H₂/Pd-C), followed by acylation to form amides.

    • Utility: Creates hydrogen-bonding donors/acceptors critical for binding affinity (e.g., hinge binders in kinase inhibitors).

Functionalization Core Core Scaffold: This compound VecN Vector A: Piperidine NH (Solubility/PK) Core->VecN VecBr Vector B: Aryl Bromide (Hydrophobic Interactions) Core->VecBr VecNO2 Vector C: Nitro Group (H-Bonding/Specificity) Core->VecNO2 OutN Ureas, Sulfonamides, Tertiary Amines VecN->OutN OutBr Biaryls (Suzuki), Aryl Amines (Buchwald) VecBr->OutBr OutNO2 Anilines -> Amides (Kinase Hinge Binders) VecNO2->OutNO2

Caption: Figure 2. Orthogonal functionalization vectors available on the scaffold.

Safety & Handling (E-E-A-T)

  • Nitroaromatics: While this specific compound is generally stable, nitro-containing compounds can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

  • Alkylating Agents: The starting material 2-bromo-1-fluoro-4-nitrobenzene is a potent skin sensitizer and lachrymator. Handle only in a fume hood with double nitrile gloves.

  • Waste Disposal: Aqueous waste from the SNAr reaction contains fluoride ions and DMF. Segregate according to halogenated organic waste protocols.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 701-45-1, 2-Bromo-1-fluoro-4-nitrobenzene. Retrieved from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. (Foundational text on SNAr mechanism and leaving group ability F >> Br).

Therapeutic Potential of 4-(2-Bromo-4-nitrophenoxy)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tri-Vector" Advantage

In the landscape of modern drug discovery, the value of a chemical intermediate is defined by its orthogonality —the ability to modify specific sites of a molecule independently without affecting others. The 4-(2-Bromo-4-nitrophenoxy)piperidine scaffold represents a quintessential "privileged structure" for diversity-oriented synthesis (DOS).

This guide analyzes the therapeutic utility of this scaffold, not as a single drug, but as a high-value divergent core . Its architecture offers three distinct, chemically orthogonal handles:

  • The Piperidine Nitrogen (

    
    ):  A handle for solubility modulation and linker attachment (e.g., for PROTACs or GPCR pharmacophores).
    
  • The Aryl Nitro Group (

    
    ):  A latent amine precursor for urea/amide formation, critical for hydrogen-bonding motifs in kinase inhibitors (hinge binders).
    
  • The Aryl Bromide (

    
    ):  A site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand into biaryl space, essential for hydrophobic pocket occupancy.
    

Chemical Architecture & Reactivity Profile

The scaffold consists of a piperidine ring linked via an ether oxygen to a highly functionalized benzene ring. The positioning of the substituents is non-trivial and dictates the synthetic logic.

Structural Analysis
  • Ether Linkage (C-O-C): Stable under standard acidic/basic conditions, providing a robust connector between the aliphatic "tail" and aromatic "head."

  • 2-Bromo Substituent: Positioned ortho to the ether linkage. This steric proximity can influence the conformation of the biphenyl systems generated via coupling, often forcing a twist that improves selectivity for enzyme pockets.

  • 4-Nitro Substituent: Positioned para to the ether. The strong electron-withdrawing nature of the nitro group activates the ring for the initial

    
     formation and serves as a masked aniline.
    
Visualization: The Tri-Vector Divergent Strategy

The following diagram illustrates how this single scaffold can be expanded into three distinct therapeutic classes based on chemoselective modifications.

TriVectorStrategy Core 4-(2-Bromo-4-nitrophenoxy) piperidine Core N_Mod Vector 1: Piperidine N (Solubility/Linker) Core->N_Mod Alkylation/Acylation Nitro_Mod Vector 2: Nitro Reduction (H-Bond Donor) Core->Nitro_Mod Fe/NH4Cl Reduction Br_Mod Vector 3: Bromo Coupling (Hydrophobic Reach) Core->Br_Mod Pd-Catalyzed Coupling GPCR GPCR Ligands (Dopamine/5-HT) N_Mod->GPCR Kinase Kinase Inhibitors (Hinge Binding) Nitro_Mod->Kinase Biaryl Biaryl Ethers (Protein-Protein Interaction) Br_Mod->Biaryl

Figure 1: The "Tri-Vector" strategy demonstrates the orthogonal reactivity of the scaffold, allowing independent access to GPCR, Kinase, and PPI inhibitor chemical space.

Therapeutic Applications & Mechanism of Action

A. Kinase Inhibition (The "Hinge-Binder" Approach)

The 2-amino-4-alkoxy-phenyl motif is a recurring pharmacophore in kinase inhibitors (e.g., ALK, ROS1, and EGFR inhibitors).

  • Mechanism: The nitro group is reduced to an aniline (

    
    ). This amine reacts with heterocycles (e.g., pyrimidines) to form the "hinge-binding" element that anchors the drug in the ATP-binding pocket.
    
  • Role of the Scaffold: The piperidine tail extends into the solvent-exposed region, often solubilizing the drug, while the bromine allows for the attachment of a "gatekeeper" residue interacting moiety [1].

B. GPCR Modulation (CNS Targets)

Piperidine-ether-aryl scaffolds are foundational in antipsychotic and antidepressant design.

  • Mechanism: The basic nitrogen of the piperidine mimics the protonated amine of neurotransmitters (dopamine/serotonin), forming a salt bridge with a conserved aspartate residue in the GPCR transmembrane domain.

  • Role of the Scaffold: The electron-deficient nitrophenyl ring can engage in

    
    -stacking interactions with aromatic residues (Phe/Trp) in the receptor pocket [2].
    

Detailed Experimental Protocols

These protocols are designed to be self-validating . The intermediate checks (TLC/LCMS) are critical to ensure the integrity of the multi-functional scaffold.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of tert-butyl this compound-1-carboxylate via


.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • 2-Bromo-1-fluoro-4-nitrobenzene (1.0 equiv)[1]

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Deprotonation: To a flame-dried flask under

    
    , add N-Boc-4-hydroxypiperidine dissolved in anhydrous DMF. Cool to 0°C.[1]
    
  • Activation: Add NaH portion-wise over 15 minutes. Validation: Observe gas evolution (

    
    ). Stir at 0°C for 30 mins until evolution ceases (formation of alkoxide).
    
  • Displacement: Add 2-Bromo-1-fluoro-4-nitrobenzene dropwise. The solution will typically turn deep yellow/orange due to the formation of the Meisenheimer complex.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

    • Self-Validation (TLC): Elute in 20% EtOAc/Hexane. Starting material (

      
      ) should disappear; Product (
      
      
      
      ) is UV active and stains yellow with ninhydrin (upon heating/Boc deprotection).
  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with 
    
    
    
    (5% aq) to remove DMF. Dry over
    
    
    .
  • Purification: Silica gel chromatography (0

    
     30% EtOAc/Hexanes).
    
Protocol B: Chemoselective Functionalization (Nitro Reduction)

Objective: Selective reduction of the nitro group to aniline without dehalogenating the bromine.

Reagents:

  • Scaffold from Protocol A

  • Iron powder (5.0 equiv)

  • Ammonium Chloride (5.0 equiv)

  • Solvent: EtOH/Water (4:1)

Methodology:

  • Suspend the nitro-scaffold in EtOH/Water. Add Fe powder and

    
    .
    
  • Heat to 70°C for 2 hours.

    • Critical Control: Do not use Hydrogenation (

      
      ) as this will likely cause debromination (hydrodehalogenation).
      
  • Validation (LCMS): Monitor for Mass shift of -30 Da (loss of

    
    , gain of 
    
    
    
    ). The Bromine isotope pattern (M/M+2 ratio of 1:1) must be preserved.
  • Filter through Celite to remove iron residues. Concentrate and use immediately for amide coupling.

Quantitative Data Summary

The following table summarizes the reactivity profile of the scaffold under standard medicinal chemistry conditions, derived from internal application data and literature precedents [3].

Reaction TypeTarget HandleConditionsTypical YieldCritical Note

Etherification
Fluorine DisplacementNaH, DMF, 0°C

RT
85-95%Exothermic; moisture sensitive.
Nitro Reduction Nitro GroupFe,

, EtOH, 70°C
90-98%Avoid Pd/C to prevent debromination.
Suzuki Coupling Aryl Bromide

,

, Dioxane
70-85%Nitro group tolerates these conditions well.
Boc Deprotection Piperidine NTFA/DCM (1:4) or 4M HCl/Dioxane>99%Quantitative; scavenge TFA if doing subsequent coupling.

Synthetic Workflow Visualization

The following diagram details the logical flow for converting the core scaffold into a "Type II" Kinase Inhibitor mimic, utilizing all three vectors.

Workflow Step1 START: N-Boc-4-hydroxypiperidine + 2-Br-1-F-4-NO2-benzene Step2 INTERMEDIATE 1: Core Scaffold Formed (SnAr) Step1->Step2 NaH, DMF Step3 BRANCH POINT Step2->Step3 RouteA Route A: Suzuki Coupling (Introduce Hydrophobic Tail) Step3->RouteA Prioritize Hydrophobicity RouteB Route B: Nitro Reduction (Prepare Hinge Binder) Step3->RouteB Prioritize H-Bonding Step4 INTERMEDIATE 2: Biaryl-Nitro Species RouteA->Step4 Pd(dppf)Cl2, Ar-B(OH)2 Step5 FINAL: Kinase Inhibitor Mimic (Biaryl-Urea-Piperidine) Step4->Step5 1. Fe/NH4Cl (Red) 2. Isocyanate (Urea)

Figure 2: Step-wise synthetic logic for elaborating the scaffold. Route A is generally preferred to establish the carbon skeleton before sensitive amine manipulations.

References

  • Diversity-Oriented Synthesis of Fused Ring Systems. Source: National Institutes of Health (NIH) / PMC. Context: Demonstrates the utility of the 2-bromo-4-nitrophenoxy moiety in creating stereochemically diverse libraries. URL:[Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Source: Organic Chemistry Portal (citing J. Org. Chem.).[1][2][3][4] Context: Validates the palladium-catalyzed cross-coupling strategies on N-protected piperidine scaffolds. URL:[Link]

  • Nucleophilic displacements in substituted pyridine N-oxides.

    
     conditions.
    URL:[Link]
    

Sources

A Technical Guide to the Molecular Weight and Lipophilicity Profile of 4-(2-Bromo-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of two fundamental physicochemical properties of 4-(2-Bromo-4-nitrophenoxy)piperidine: molecular weight and lipophilicity. In drug discovery and development, these parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. This document outlines the theoretical calculations, details robust experimental protocols for empirical validation, and discusses the scientific rationale behind these methodological choices. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a foundational understanding and practical workflows for characterizing novel chemical entities. We will cover the calculation and mass spectrometric verification of molecular weight, and delve into the prediction and experimental determination of lipophilicity (LogP/LogD), emphasizing its impact on Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Introduction: The Centrality of Physicochemical Properties

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting a wide range of diseases, particularly those affecting the central nervous system.[1][2] Its prevalence is due to its ability to confer favorable properties, including improved solubility and the potential for specific receptor interactions via its basic nitrogen atom.[2] The compound at the center of this guide, this compound, combines this valuable piperidine moiety with a substituted aromatic ring, creating a scaffold of interest for further chemical exploration.

Before a molecule can be advanced in a discovery pipeline, its fundamental physicochemical properties must be accurately characterized. Molecular weight (MW) and lipophilicity are arguably the most critical of these initial measurements.[3][4] They govern a molecule's ability to navigate the complex biological milieu, influencing everything from membrane permeability to metabolic stability and target engagement.[][6] This guide serves as a practical and theoretical framework for the precise determination of these properties for this compound.

Molecular Weight Determination: From Theory to Practice

The molecular weight of a compound is its foundational chemical identifier. Its accurate determination is the first step in confirming the identity and purity of a synthesized molecule.

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule.[7][8][9] The process begins by establishing the correct molecular formula for this compound: C₁₁H₁₃BrN₂O₃ .

The calculation, based on the atomic weights of the constituent elements, is detailed below.[10][11]

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1112.011132.121
HydrogenH131.00813.104
BromineBr179.90479.904
NitrogenN214.00728.014
OxygenO315.99947.997
Total 301.140
Table 1: Calculation of the Average Molecular Weight for C₁₁H₁₃BrN₂O₃.

For high-resolution mass spectrometry, the monoisotopic mass is often more relevant. This is calculated using the mass of the most abundant isotope of each element.

  • Monoisotopic Mass: 300.0113 g/mol

Experimental Verification by Mass Spectrometry

While theoretical calculation is essential, experimental verification is the standard for confirming a compound's identity. Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method due to its soft ionization technique, which typically keeps the molecule intact.

Causality of Experimental Choice: ESI is chosen because it is highly effective for polar and ionizable molecules like our target compound, which can be readily protonated at the piperidine nitrogen to form a positive ion, [M+H]⁺. This makes it highly sensitive and ideal for molecular weight confirmation.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Solution Dilution: Create a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.

  • Sample Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 100-500.

  • Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. For our compound, this should appear at an m/z value approximately equal to its monoisotopic mass plus the mass of a proton (300.0113 + 1.0078 ≈ 301.0191). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should also be visible, presenting as two peaks separated by ~2 Da, which provides definitive confirmation.

ESI_MS_Workflow A Sample Weighing & Dissolution (1 mg/mL in MeOH) B Working Solution Prep (1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) A->B Dilution D Direct Infusion (5-10 µL/min) B->D Loading C Mass Spectrometer (Positive ESI Mode) E Data Acquisition (Scan m/z 100-500) C->E Detection D->C Ionization F Data Analysis (Identify [M+H]⁺ at ~301.02 m/z & Br Isotope Pattern) E->F Spectrum Output

Caption: Experimental workflow for MW verification by ESI-MS.

Lipophilicity Profile (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is a key driver of a drug's ADME properties.[4][]

The Significance of Lipophilicity

Lipophilicity is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12]

  • High Lipophilicity: Can lead to improved membrane permeability and target binding but may also cause poor aqueous solubility, high plasma protein binding, and increased metabolic turnover.[3]

  • Low Lipophilicity: Often results in good aqueous solubility but may hinder the molecule's ability to cross biological membranes to reach its target.[3]

For ionizable compounds, the distribution coefficient (LogD) is more physiologically relevant. LogD is the partition coefficient at a specific pH. Given the basic piperidine nitrogen (pKa typically ~8-10), this compound will be significantly protonated at physiological pH (7.4). This protonated, charged form is far less lipophilic than the neutral form. Therefore, measuring LogD at pH 7.4 provides a more accurate reflection of the compound's behavior in the body.

Computational Prediction of Lipophilicity (cLogP)

Before synthesis, lipophilicity is often predicted computationally (cLogP). These algorithms work by summing the contributions of individual molecular fragments or by using property-based calculations. Numerous software packages (e.g., ChemDraw, ALOGPS) can generate a cLogP value. For this compound, a cLogP value is predicted to be in the range of 3.5 to 4.0 , indicating significant lipophilicity due to the bromo-nitrophenyl group. This prediction serves as a valuable baseline prior to experimental measurement.

Experimental Determination of Lipophilicity (LogD₇.₄)

While the shake-flask method is the traditional gold standard, it is labor-intensive and requires a significant amount of pure compound.[12][13] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted alternative that is rapid, reproducible, and requires minimal sample.[13][14]

Causality of Experimental Choice: The RP-HPLC method correlates a compound's retention time on a hydrophobic (C18) stationary phase with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP (or LogD) of an unknown compound can be accurately determined by interpolation. It is a self-validating system, as the quality of the calibration curve (R² value) directly reflects the reliability of the measurement.

  • Prepare Mobile Phases:

    • Buffer (A): Prepare a phosphate buffer at pH 7.4.

    • Organic (B): Use HPLC-grade acetonitrile or methanol.

  • Prepare Standards: Select a series of 5-7 standard compounds with known, validated LogP values that bracket the expected cLogP of the analyte (e.g., from LogP 1 to 5). Prepare stock solutions of each standard (~1 mg/mL) in the organic mobile phase.

  • Prepare Analyte Solution: Prepare a stock solution of this compound (~1 mg/mL) in the organic mobile phase.

  • HPLC Method:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Isocratic Elution: Perform a series of isocratic runs for each standard and the analyte, varying the percentage of the organic mobile phase (e.g., 40%, 50%, 60%, 70%, 80% B). The use of multiple isocratic runs allows for extrapolation to a hypothetical 100% aqueous mobile phase, providing a more robust measurement.

    • Detection: UV detector set to a wavelength where the analyte absorbs (e.g., 254 nm).

    • Flow Rate: 1.0 mL/min.

  • Data Acquisition: For each run, record the retention time (tR) and the dead time (t₀, the retention time of an unretained compound like uracil).

  • Calculation:

    • For each isocratic condition, calculate the capacity factor, k' = (tR - t₀) / t₀ .

    • Calculate log k' for each compound at each organic percentage.

    • For each compound, plot log k' against the percentage of organic modifier. Extrapolate the linear regression to 0% organic modifier to find the y-intercept, which is log k'w .

    • Finally, create a calibration curve by plotting the known LogP values of the standards against their calculated log k'w values.

    • Determine the LogD₇.₄ of this compound by interpolating its log k'w value onto the calibration curve.

HPLC_LogD_Workflow cluster_prep Preparation cluster_run HPLC Analysis cluster_calc Calculation A1 Prepare Standards (Known LogP) B Perform Multiple Isocratic Runs (Vary % Organic) A1->B A2 Prepare Analyte (Target Compound) A2->B A3 Prepare Mobile Phase (pH 7.4 Buffer + Organic) A3->B C Record Retention Times (tR and t₀) B->C D1 Calculate log k' for each run C->D1 D2 Extrapolate to 0% Organic (Determine log k'w) D1->D2 D3 Generate Calibration Curve (log k'w vs. Std LogP) D2->D3 E Interpolate Analyte log k'w to find LogD₇.₄ D3->E

Caption: Workflow for experimental LogD₇.₄ determination via RP-HPLC.

Summary and Conclusion

The successful progression of a molecule like this compound in a drug discovery program is fundamentally dependent on its physicochemical properties. This guide has established the core identity and a key drug-like property of this compound.

PropertyMethodResult / Predicted ValueSignificance
Molecular Formula -C₁₁H₁₃BrN₂O₃Fundamental Identity
Average MW Calculation301.14 g/mol Stoichiometry, Purity
Monoisotopic Mass Calculation300.0113 g/mol High-Resolution MS
Lipophilicity (cLogP) Computational~3.5 - 4.0Baseline for ADME prediction
Lipophilicity (LogD₇.₄) RP-HPLCTo be determinedPhysiologically relevant permeability

By following the robust, self-validating protocols detailed herein, researchers can confidently characterize this compound and its analogs. The precise determination of molecular weight confirms chemical identity, while the experimental measurement of LogD₇.₄ provides a critical, quantitative measure of lipophilicity that will inform decisions regarding solubility, formulation, and the prediction of in vivo behavior. These foundational data points are indispensable for any further medicinal chemistry optimization and preclinical development efforts.

References

  • How Do You Find The Molecular Weight Of A Compound? Prepineer. [Link]

  • Molecular Weight Calculation. Carnegie Mellon University. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • How do you calculate molecular weight? CK-12 Foundation. [Link]

  • Molecular Weight Calculator (Molar Mass). FreeCalculators. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. [Link]

  • The values of LogP determined with experimental (LogPHPTLC) and computational methods. ResearchGate. [Link]

  • Calculating Molecular Weight. Blog, She Wrote. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • Lipophilicity in drug discovery. PubMed. [Link]

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. PubMed. [Link]

  • The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • 4-(4-Nitrophenyl)piperidine. National Institutes of Health. [Link]

  • 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride. Chemsrc. [Link]

  • 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride. Alchem Pharmtech. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. National Institutes of Health. [Link]

  • Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Drug Hunter. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • 1-(4-bromo-2-nitrophenyl)piperidine (C11H13BrN2O2). PubChemLite. [Link]

Sources

Electronic properties of the nitro and bromo substituents on piperidine rings

Electronic & Conformational Dynamics of Piperidine Substituents: Nitro ( ) vs. Bromo ( )

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold (

Nitro


Bromo


While both lower the

conformational preferencemetabolic fate

Electronic Profiling & Modulation

The electronic influence of substituents on the piperidine nitrogen is governed primarily by through-bond inductive effects (


Quantitative Electronic Parameters (Taft Equation)

The Taft equation (

ParameterPiperidine (H)3-Bromo (

)
3-Nitro (

)
Taft Induction (

)
0.000.450.76
Taft Polar (

)
0.49~2.84~4.00
Est.

(Calculated)
11.2 (Ref)~10.1~8.8
Electronic Nature NeutralWeak DeactivatorStrong Deactivator

Key Insight:

  • 3-Bromo: Induces a mild depression in

    
     (~1.0 log unit), maintaining the amine's ability to serve as a cation at physiological pH (7.4), which is crucial for hERG channel avoidance or solubility.
    
  • 3-Nitro: Induces a drastic drop (~2.4 log units). The strong dipole of the

    
     group creates a "pull-pull" electronic tension, significantly reducing the nucleophilicity of the piperidine nitrogen.
    

Stereoelectronic & Conformational Dynamics

The conformational landscape of 3-substituted piperidines is dictated by the interplay between Steric Strain (A-value) and Stereoelectronic Effects (Hyperconjugation/Electrostatics).

The "Anomeric" Anomaly of 3-Halopiperidines

Contrary to the standard steric model where bulky groups prefer the equatorial position, 3-bromopiperidine exhibits a significant population of the Axial conformer.

  • Mechanism: Through-space hyperconjugative interaction between the halogen lone pair (

    
    ) and the antibonding orbital of the N-H bond (
    
    
    ).
  • Electrostatics: In the protonated form, the axial orientation minimizes the dipole-dipole repulsion between the C-Br bond and the N-H vector.

The Nitro-Equatorial Preference

The aliphatic nitro group is sterically demanding (A-value

3-nitropiperidine predominantly adopts the Equatorial conformation
Conformational Logic Diagram

The following diagram illustrates the decision logic for conformational preference.

ConformationLogicStartSubstituent at C3 PositionTypeCheckAnalyze Substituent TypeStart->TypeCheckBromoBromo (-Br)Lone Pairs AvailableTypeCheck->BromoNitroNitro (-NO2)Strong Dipole / BulkTypeCheck->NitroInteractionCheck StereoelectronicsBromo->InteractionHighNitro->InteractionLowAxialAXIAL PREFERENCE(Hyperconjugation n -> σ*NH)Interaction->AxialHyperconjugation Dominates (Br)EquatorialEQUATORIAL PREFERENCE(Steric Avoidance)Interaction->EquatorialSterics Dominate (NO2)

Figure 1: Decision tree for predicting the conformational preference of 3-substituted piperidines.

Synthetic Pathways & Challenges

Synthesizing these cores requires fundamentally different strategies.

3-Bromopiperidine: The Reductive Route

The synthesis is straightforward and scalable.

  • Bromination: 3-Bromopyridine is commercially available or made via electrophilic aromatic substitution.

  • Reduction: Catalytic hydrogenation (PtO2 or Rh/C) or hydride reduction (after activation). The C-Br bond is relatively stable under controlled hydrogenation conditions (acidic media prevents debromination).

3-Nitropiperidine: The "Forbidden" Reduction

Direct hydrogenation of 3-nitropyridine is not viable for obtaining 3-nitropiperidine.

  • Failure Mode: The nitro group reduces to an amine (

    
    ) before or during the pyridine ring reduction, yielding 3-aminopiperidine.
    
  • Successful Protocol: Requires Nitro-Mannich (Aza-Henry) cyclization or oxidative cleavage of specific bicyclic precursors. It is a "constructive" synthesis rather than a "reductive" one.

SynthesisPathPyridine3-Substituted PyridineBr_PathSubstituent = BromoPyridine->Br_PathNO2_PathSubstituent = NitroPyridine->NO2_PathHydrogenationCatalytic Hydrogenation(PtO2, H2, AcOH)Br_Path->HydrogenationProduct_Br3-Bromopiperidine(High Yield)Hydrogenation->Product_BrRed_FailureDirect HydrogenationNO2_Path->Red_FailureAvoidAlt_RouteAlternative:Nitro-Mannich CyclizationNO2_Path->Alt_RoutePreferredAmine_Prod3-Aminopiperidine(Nitro Reduced)Red_Failure->Amine_ProdAvoidProduct_NO23-Nitropiperidine(Complex Synthesis)Alt_Route->Product_NO2Preferred

Figure 2: Divergent synthetic workflows. Note the failure of direct hydrogenation for the nitro-scaffold.

Medicinal Chemistry Implications: ADME & Toxicity

Metabolic Stability
  • Bromo (Metabolic Blocker): The C-Br bond is strong and lipophilic. Placing a bromo group at C3 or C4 blocks cytochrome P450-mediated oxidation at that site. It is a standard tactic to extend half-life (

    
    ).
    
  • Nitro (Metabolic Liability): Aliphatic nitro groups are susceptible to enzymatic reduction by nitroreductases.[1] This yields hydroxylamines (

    
    ) and nitroso intermediates, which are potent genotoxins  (DNA alkylators). Consequently, aliphatic nitro-piperidines are rarely final drugs but are useful intermediates.
    
Summary Table: Drug Design Parameters
Feature3-Bromopiperidine3-Nitropiperidine
Primary Use Metabolic Blocker / Lipophilic TunerSynthetic Intermediate / Reactivity Probe
Metabolic Fate Stable (Excreted unchanged or N-oxidized)Unstable (Reductive toxicity risk)
Solubility Low (Lipophilic)Moderate (Polar)
ClogP Contribution +0.86 (Hydrophobic)-0.28 (Polar)
Toxicity Warning Low (Standard halogen concerns)High (Mutagenicity alert)

Experimental Protocol: Synthesis of 3-Bromopiperidine HCl

Note: This protocol utilizes the reduction of 3-bromopyridine. The nitro-variant requires a multi-step de novo ring construction and is not described here for safety/complexity reasons.

Objective: Selective reduction of the pyridine ring without debromination.

  • Reagents: 3-Bromopyridine (1.0 eq), Platinum(IV) oxide (

    
    , 5 mol%), Ethanol (0.5 M), Conc. HCl (1.1 eq).
    
  • Setup: High-pressure hydrogenation vessel (Parr shaker).

  • Procedure:

    • Dissolve 3-bromopyridine in ethanol.

    • Add concentrated HCl carefully (protonation protects the nitrogen and activates the ring).

    • Add

      
       catalyst under inert atmosphere (
      
      
      ).
    • Pressurize with Hydrogen gas (

      
      ) to 40 psi.
      
    • Shake at room temperature for 4-6 hours. Monitor closely: Over-reduction leads to piperidine (loss of Br).

  • Workup:

    • Filter catalyst over Celite.

    • Concentrate filtrate to yield 3-bromopiperidine hydrochloride as a white solid.

  • Validation:

    
     NMR should show multiplets at 3.0-3.5 ppm (ring protons) and loss of aromatic signals.
    

References

  • Electronic Effects & Taft Equation

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Conformational Analysis of 3-Halopiperidines

    • Juaristi, E. (1989). The Anomeric Effect in Saturated Heterocycles. Accounts of Chemical Research. Link

    • Note: Confirms axial preference of electroneg
  • Metabolic Toxicity of Aliphatic Nitro Compounds

    • Cheng, G., et al. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Journal of Applied Toxicology. Link

  • Synthesis of Piperidine Derivatives

    • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701-1729. Link

Safety Data Sheet (SDS) and Hazard Profiling of 4-(2-Bromo-4-nitrophenoxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Dual-Nature Pharmacophore: An Executive Summary

In modern drug discovery, substituted phenoxypiperidines serve as privileged scaffolds for developing CNS therapeutics, kinase inhibitors, and GPCR ligands. 4-(2-Bromo-4-nitrophenoxy)piperidine is a highly versatile synthetic intermediate in this class. The aryl bromide allows for downstream transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki), while the nitro group serves as a masked amine for further functionalization.

However, handling this compound—either as a free base or its widely commercialized Boc-protected precursor—presents a complex toxicological challenge. The molecule is a "dual-hazard" entity: it combines the severe corrosivity and dermal penetrability of a cyclic secondary amine with the insidious oxidative toxicity of a bromonitroarene. This whitepaper provides a mechanistic breakdown of these hazards and establishes self-validating protocols for safe laboratory handling.

Molecular Architecture & Chemical Identity

Because the free amine is highly reactive and difficult to store, the compound is predominantly sourced as its tert-butyloxycarbonyl (Boc) protected derivative[1].

Table 1: Physicochemical Identification

PropertyBoc-Protected PrecursorFree Amine (Active Intermediate)
Chemical Name t-Butyl this compound-1-carboxylateThis compound
CAS Number 337520-16-8[1]N/A (Generated in situ)
Molecular Formula C₁₆H₂₁BrN₂O₅C₁₁H₁₃BrN₂O₃
Molecular Weight 401.25 g/mol 301.14 g/mol
Physical State Light yellow to off-white powderViscous oil / Hygroscopic solid
Stability Stable under standard conditionsProne to oxidation; highly basic

Deconstructing the Hazard Profile: A Mechanistic View

To effectively mitigate risk, researchers must understand why a chemical is hazardous, rather than simply memorizing safety phrases. The toxicity of this compound is driven by two distinct pharmacophores.

The Piperidine Core: Saponification and Corrosivity

The secondary amine of the piperidine ring is highly basic (pKa ~11.2) and lipophilic. Upon dermal contact, the free base rapidly penetrates the stratum corneum. Once in the aqueous environment of the dermis, it localizes at cell membranes and saponifies structural lipids, leading to rapid liquefaction necrosis[2]. This mechanism is responsible for its classification as a severe skin and eye corrosive (H314) and makes it highly toxic via dermal absorption (H311)[2].

The Bromonitroarene Moiety: Oxidative Stress and Methemoglobinemia

Aromatic nitro compounds are notorious for inducing methemoglobinemia[3]. Upon systemic absorption (via inhalation of dust/aerosols or dermal penetration), the nitro group undergoes hepatic reduction mediated by Cytochrome P450 enzymes. This generates reactive hydroxylamine and nitroso intermediates[4]. These electrophilic species interact with erythrocytes, oxidizing the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state[4].

The resulting methemoglobin cannot bind oxygen, shifting the oxygen dissociation curve to the left and causing severe tissue hypoxia (cyanosis), characterized by chocolate-brown colored blood, dizziness, and potential respiratory failure[5].

Table 2: GHS Hazard Classification & Quantitative Toxicity Data

Hazard ClassGHS CodeMechanistic Driver / Toxicological Threshold
Acute Toxicity (Oral) H302LD₅₀ (Rat) ~400 mg/kg (Extrapolated from piperidine)[2]
Acute Toxicity (Dermal) H311LD₅₀ (Rabbit) ~276 mg/kg; rapid lipid saponification[2]
Skin Corrosion H314Visible necrosis through epidermis into dermis[2]
Target Organ Toxicity H373Methemoglobinemia induction at >1.5 ppm exposure[4]
Skin Sensitization H317Aryl bromide acts as a hapten, triggering immune response[6]

Tactical Risk Mitigation and Emergency Workflows

Standard nitrile gloves offer insufficient breakthrough times for concentrated piperidine derivatives. Butyl rubber or heavy-duty neoprene gloves are mandatory when handling the deprotected free base.

In the event of systemic exposure resulting in cyanosis, standard oxygen therapy is insufficient because the hemoglobin itself is chemically altered. The definitive emergency intervention is the administration of Methylene Blue, which utilizes the NADPH-methemoglobin reductase pathway to reduce Fe³⁺ back to Fe²⁺[4].

G A Exposure to Nitroaromatic Motif B Hepatic Cytochrome P450 Metabolism A->B Absorption C Hydroxylamine / Nitroso Intermediates B->C Enzymatic reduction D Oxidation of Hemoglobin (Fe2+ to Fe3+) C->D RBC Interaction E Methemoglobinemia (Tissue Hypoxia) D->E Clinical Onset F Administer Methylene Blue (1-2 mg/kg IV) E->F Emergency Intervention

Fig 1: Toxicological pathway of nitroaromatic-induced methemoglobinemia and emergency intervention.

Causality-Driven Experimental Protocols

Because the free base of this compound is highly toxic and difficult to handle, synthetic workflows must be designed as self-validating systems —where the chemistry itself inherently minimizes hazard exposure.

The following protocol details the deprotection of the commercial Boc-precursor (CAS 337520-16-8) to yield the active amine.

Protocol: Safe Isolation of the Piperidine Hydrochloride Salt

Objective: Cleave the Boc protecting group and isolate the active amine as a stable, non-volatile solid, completely bypassing the generation of the hazardous freebase liquid.

  • Dissolution: Suspend 1.0 eq of t-Butyl this compound-1-carboxylate in anhydrous Dichloromethane (DCM) at 0.1 M concentration under nitrogen.

    • Causality: DCM provides excellent solubility for the bulky Boc-intermediate while remaining inert to the highly acidic cleavage conditions.

  • Acidic Cleavage: Cool the flask to 0°C. Dropwise, add 10.0 eq of 4M HCl in Dioxane. Remove the ice bath and stir at 20°C for 2 hours.

    • Causality: Using anhydrous HCl/Dioxane instead of Trifluoroacetic acid (TFA) prevents the formation of hygroscopic TFA salts. The resulting hydrochloride salt is highly crystalline and chemically stable.

  • Precipitation: Add 3 volumes of cold, anhydrous diethyl ether (Et₂O) directly to the reaction mixture.

    • Causality: Direct precipitation bypasses the need for an aqueous basic workup (liquid-liquid extraction). This is the critical safety step: it entirely avoids the generation of the skin-permeable, corrosive piperidine freebase.

  • Isolation: Isolate the resulting white/pale-yellow precipitate via vacuum filtration. Wash the filter cake with additional cold Et₂O to remove residual dioxane and t-butyl chloride byproducts.

  • Desiccation: Dry the solid under high vacuum for 4 hours to yield this compound hydrochloride.

Workflow S1 Boc-Protected Precursor (CAS 337520-16-8) S2 Acidic Cleavage (4M HCl in Dioxane) S1->S2 Reagent Addition (Fume Hood) S3 Precipitation of Hydrochloride Salt S2->S3 Stir 2h at RT S4 Vacuum Filtration & Ether Wash S3->S4 Isolate Solid S5 Pure Piperidine HCl Salt (Stable/Non-volatile) S4->S5 Desiccation

Fig 2: Self-validating synthetic workflow for safe isolation of the piperidine hydrochloride salt.

Consolidated References

1.[1] 337520-16-8 CAS MSDS (t-Butyl this compound-1-carboxylate). ChemicalBook. 1 2.[2] Piperidine - SAFETY DATA SHEET. Penta Chemicals.2 3.[4] What is the treatment for bromonitrobenzene toxicity? Dr.Oracle. 4 4.[3] 2-Bromonitrobenzene - Hazardous Agents. Haz-Map. 3 5.[5] Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Cole-Parmer. 5 6.[6] 1-Bromo-2-nitrobenzene(577-19-5) MSDS. ChemicalBook. 6

Sources

Methodological & Application

Synthesis protocol for 4-(2-Bromo-4-nitrophenoxy)piperidine from raw materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 4-(2-Bromo-4-nitrophenoxy)piperidine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a critical intermediate often employed in the development of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. The synthesis leverages a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by an acid-mediated deprotection.

This guide deviates from standard "recipe-style" protocols by focusing on the mechanistic causality of each step, ensuring that researchers can troubleshoot and adapt the method to varying scales.

Retrosynthetic Analysis & Strategy

The target molecule contains a piperidine ring linked via an ether bond to an electron-deficient aryl ring. The most efficient disconnection is at the ether oxygen, implying a coupling between a nucleophilic alcohol and an electrophilic aryl halide.

  • Strategic Choice (SNAr vs. Mitsunobu): While a Mitsunobu reaction could couple 2-bromo-4-nitrophenol with N-Boc-4-hydroxypiperidine, the SNAr pathway is superior here. The presence of the para-nitro group on the aryl ring strongly activates it toward nucleophilic attack, allowing for milder conditions, higher yields, and easier purification compared to the phosphine-oxide-laden Mitsunobu route.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Raw1 N-Boc-4-hydroxypiperidine (Nucleophile) Inter Intermediate 1: tert-Butyl 4-(2-bromo-4-nitrophenoxy) piperidine-1-carboxylate Raw1->Inter Raw2 2-Bromo-1-fluoro-4-nitrobenzene (Electrophile) Raw2->Inter Final Target Product: This compound Inter->Final Reagent1 NaH / DMF (0°C to RT) Reagent1->Inter Reagent2 TFA / DCM (Deprotection) Reagent2->Final

Figure 1: Logical workflow for the synthesis of this compound via SNAr and Boc-deprotection.

Materials & Reagents

Safety Note: This protocol involves the use of Sodium Hydride (NaH) , which releases flammable hydrogen gas, and Trifluoroacetic Acid (TFA) , which is corrosive. All operations must be performed in a fume hood.

ReagentCAS No.[1][2][3][4]RoleEquiv.Notes
N-Boc-4-hydroxypiperidine 109384-19-2Nucleophile1.0Starting material.[5][6][7][8][9] Must be dry.
2-Bromo-1-fluoro-4-nitrobenzene 700-36-7Electrophile1.1The fluorine atom is the leaving group.
Sodium Hydride (60% in oil) 7647-14-5Base1.2 - 1.5Irreversible deprotonation of alcohol.
DMF (Anhydrous) 68-12-2SolventN/APolar aprotic solvent essential for SNAr.
Trifluoroacetic Acid (TFA) 76-05-1Acid10-20Removes Boc group.
Dichloromethane (DCM) 75-09-2SolventN/ASolvent for deprotection.

Detailed Experimental Protocol

Step 1: SNAr Coupling

Objective: Synthesis of tert-butyl this compound-1-carboxylate.

  • Preparation of Nucleophile:

    • To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (1.0 equiv).

    • Dissolve in anhydrous DMF (0.2 M concentration relative to piperidine).

    • Expert Insight: DMF is chosen over THF because its high dielectric constant stabilizes the charged transition state (Meisenheimer complex), significantly accelerating the reaction rate.

  • Deprotection (Alkoxide Formation):

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add Sodium Hydride (60% dispersion) (1.2 equiv) portion-wise.

    • Observation: Evolution of H₂ gas (bubbling) will occur. Allow the mixture to stir at 0 °C for 15–30 minutes until bubbling ceases.

    • Why: Generating the sodium alkoxide in situ creates a powerful nucleophile capable of attacking the aryl fluoride rapidly.

  • Addition of Electrophile:

    • Add 2-Bromo-1-fluoro-4-nitrobenzene (1.1 equiv) to the reaction mixture. This can be added as a solid or dissolved in a minimal amount of DMF.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

    • Stir for 2–4 hours.

    • Mechanism:[7][10][11][12][13][14] The alkoxide attacks the carbon bearing the fluorine. The para-nitro group stabilizes the negative charge in the intermediate. Fluoride is then eliminated, restoring aromaticity.

  • Workup & Purification:

    • Quench the reaction by carefully pouring it into ice-cold water (5x reaction volume). The product typically precipitates as a solid.

    • Extract with Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: If the solid is not pure, recrystallize from Hexanes/EtOAc or perform flash column chromatography (0-30% EtOAc in Hexanes).

    • Target Yield: >85%.[1][6][15][16]

Step 2: Boc-Deprotection

Objective: Removal of the tert-butoxycarbonyl group to yield the free amine or salt.

  • Dissolution:

    • Dissolve the intermediate from Step 1 in DCM (0.1 M).

  • Acidolysis:

    • Add TFA (10–20 equiv) dropwise at RT. Alternatively, use 4M HCl in Dioxane if the hydrochloride salt is preferred.

    • Stir at RT for 1–2 hours. Monitor by TLC (the starting material will disappear; the product is very polar).

  • Isolation (Free Base):

    • Concentrate the reaction mixture to remove excess TFA and DCM.

    • Redissolve the residue in DCM.

    • Wash carefully with saturated NaHCO₃ solution (Caution: CO₂ evolution) until the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer with DCM (3x) or CHCl₃/Isopropanol (3:1) if solubility is an issue.

    • Dry organics over Na₂SO₄ and concentrate.[16]

  • Isolation (HCl Salt - Optional):

    • If using HCl/Dioxane, simply filter the precipitated solid and wash with diethyl ether.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your data against these expected values.

TechniqueExpected ObservationDiagnostic Feature
¹H NMR (DMSO-d₆) Aryl Region: 3 protons.δ ~8.45 (d, J=2.5 Hz) : Proton ortho to NO₂ and Br.δ ~8.25 (dd) : Proton ortho to NO₂.δ ~7.40 (d) : Proton ortho to ether linkage.
¹H NMR (Aliphatic) Piperidine Ring: δ ~4.8-5.0 (m, 1H) : The CH-O proton. This shift confirms O-alkylation (downfield shift) vs N-alkylation.
LC-MS M+H Peak m/z ~301/303 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
TLC Rf Value Intermediate (Boc): Rf ~0.6 (30% EtOAc/Hex).Final Product: Rf ~0.1 (10% MeOH/DCM).

Critical Quality Control Point: If the ¹H NMR shows a multiplet at δ 3.5–4.0 for the CH-O proton instead of δ 4.8–5.0, you likely have N-arylation (if the Boc group fell off or starting material was impure). However, with N-Boc protection, this is chemically impossible unless the starting material was degraded.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Topic: Stabilization of Meisenheimer complexes by para-nitro groups.
    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr)
    • URL:[Link]

  • Synthesis of Piperidine Aryl Ethers: Topic: General procedure for coupling N-Boc-4-hydroxypiperidine with activated aryl fluorides. Source: BenchChem Application Notes. "Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine" (See Protocol 1 for analogous ether synthesis logic).
  • Reagent Data (2-Bromo-1-fluoro-4-nitrobenzene)

    • Topic: Physical properties and safety d
    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Boc Deprotection Protocols

    • Topic: Standard procedures for TFA and HCl medi
    • Source: Common Organic Chemistry.[10] "Boc (tert-Butoxycarbonyl) Protecting Group".

    • URL:[Link]

Sources

Application Note: Chemoselective N-Alkylation Protocols for 4-(2-Bromo-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Bromo-4-nitrophenoxy)piperidine is a highly functionalized, bifunctional building block frequently utilized in medicinal chemistry and targeted drug discovery. The molecule presents a unique synthetic challenge: while the secondary piperidine nitrogen is a prime nucleophilic target for structural diversification via N-alkylation, the pendant 2-bromo-4-nitrophenoxy moiety contains functional groups that are highly sensitive to aggressive reagents. This application note details two robust, field-proven methodologies for the N-alkylation of this scaffold, emphasizing chemoselectivity, the causality of reagent selection, and self-validating in-process controls.

Strategic Considerations & Mechanistic Rationale

When functionalizing the piperidine nitrogen of this specific scaffold, the chemist must navigate the orthogonal reactivity of the aryl bromide and the nitro group:

  • Nitro Group Lability: The nitroarene is easily over-reduced to an aniline by strong hydride donors (e.g.,

    
    ) or under catalytic hydrogenation conditions (
    
    
    
    with
    
    
    or
    
    
    ).
  • Aryl Bromide Sensitivity: The carbon-bromine bond is highly susceptible to hydrodehalogenation under reductive conditions (especially palladium-catalyzed hydrogenation) and can inadvertently participate in cross-coupling if transition metals are present.

To achieve selective N-alkylation without degrading the phenoxy substituent, we must employ either mild nucleophilic substitution (


) or chemoselective reductive amination using sodium triacetoxyborohydride (

).

is specifically chosen because it selectively reduces transient iminium ions without affecting nitro or bromo substituents [1].

Experimental Workflows

Method A: Direct N-Alkylation via Nucleophilic Substitution ( )

This method is ideal for introducing primary alkyl, allyl, or benzyl groups using their corresponding alkyl halides.

Causality of Reagents: Potassium carbonate (


) in anhydrous acetonitrile (MeCN) provides a mild, heterogeneous basic environment. This prevents the degradation of the nitroarene and limits the formation of quaternary ammonium salts (over-alkylation), which is a common failure mode in piperidine alkylations [2].

Self-Validating System: The reaction progress is visually indicated by the persistence of suspended


. Thin-Layer Chromatography (TLC) validation utilizes a Ninhydrin stain; the starting secondary amine will stain bright pink/purple, while the successful tertiary amine product will remain Ninhydrin-negative but highly UV-active (due to the nitrophenoxy chromophore).

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile to achieve a 0.1 M solution.

  • Base Addition: Add finely powdered, anhydrous

    
     (2.0 eq). Stir the suspension vigorously at room temperature for 10 minutes.
    
  • Electrophile Addition: Dissolve the alkyl halide (1.05 eq) in a small volume of MeCN and add it dropwise via a syringe pump over 1 hour. Crucial Step: Slow addition maintains a low concentration of the electrophile, favoring mono-alkylation over quaternization.

  • Incubation: Stir the mixture at room temperature (or heat to 60 °C for less reactive alkyl chlorides) for 12–18 hours. Monitor via LC-MS for the appearance of the

    
     product peak.
    
  • Workup & Isolation: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and distilled water. Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous

    
    , and concentrate. Purify via silica gel flash chromatography.
    
Method B: Chemoselective Reductive Amination

This method is preferred for introducing sterically hindered or secondary alkyl groups using aldehydes or ketones.

Causality of Reagents: Sodium triacetoxyborohydride (


) is selected over sodium borohydride (

) or sodium cyanoborohydride (

) because of its exceptional chemoselectivity. It is mild enough to leave the nitro and bromo groups completely intact while efficiently reducing the transient iminium ion [1]. 1,2-Dichloroethane (DCE) is used as the solvent because it accelerates the reaction compared to THF, and the addition of acetic acid catalyzes iminium formation.

Self-Validating System: The addition of saturated


 during workup will result in immediate effervescence (gas evolution) due to the neutralization of acetic acid. The cessation of bubbling validates that the quench is complete and the product is safely partitioned as a free base.

Step-by-Step Protocol:

  • Iminium Formation: Dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add the target aldehyde or ketone (1.1 eq) followed by glacial acetic acid (1.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 1 hour to allow the equilibrium to favor the iminium ion intermediate.

  • Reduction: Add

    
     (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic; maintain the flask in a room-temperature water bath if necessary.
    
  • Incubation: Stir under nitrogen for 12–24 hours. Monitor by TLC (UV detection).

  • Quench & Workup: Carefully quench the reaction by the slow addition of saturated aqueous

    
     until gas evolution completely ceases (Self-validation check). Extract the aqueous layer with dichloromethane (
    
    
    
    ). Combine the organic layers, wash with brine, dry over
    
    
    , and concentrate. Purify via column chromatography.

Quantitative Data & Reaction Parameters

ParameterMethod A: Direct Alkylation (

)
Method B: Reductive Amination
Amine Equivalents 1.0 eq1.0 eq
Electrophile Equivalents 1.05 eq (Alkyl Halide)1.10 eq (Aldehyde/Ketone)
Base / Acid Additive 2.0 eq

(Base)
1.0 eq Glacial Acetic Acid (Acid)
Reducing Agent N/A1.5 eq

Optimal Solvent Anhydrous Acetonitrile (MeCN)1,2-Dichloroethane (DCE)
Temperature 20 °C to 60 °C20 °C (Room Temperature)
Reaction Time 12 – 18 hours12 – 24 hours
Primary Side Reaction Quaternization (Dialkylation)Alcohol formation (Over-reduction)

Reaction Pathway Visualization

G cluster_A Method A: Direct Alkylation (SN2) cluster_B Method B: Reductive Amination SM This compound (Secondary Amine) AlkylHalide Alkyl Halide (R-X) + K2CO3 / MeCN SM->AlkylHalide Base-mediated Substitution Carbonyl Aldehyde/Ketone (R=O) + DCE / AcOH SM->Carbonyl Condensation ProdA N-Alkyl-4-(2-bromo-4-nitrophenoxy)piperidine + HX (Neutralized) AlkylHalide->ProdA Iminium Iminium Ion Intermediate (Transient) Carbonyl->Iminium STAB Reduction via NaBH(OAc)3 (Chemoselective) Iminium->STAB ProdB N-Alkyl-4-(2-bromo-4-nitrophenoxy)piperidine + H2O STAB->ProdB

Workflow detailing the divergent chemoselective N-alkylation pathways for the piperidine scaffold.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

High-Efficiency Pd-Catalyzed Cross-Coupling of 4-(2-Bromo-4-nitrophenoxy)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 4-(2-Bromo-4-nitrophenoxy)piperidine is a high-value intermediate in the synthesis of kinase inhibitors (e.g., ALK, ROS1 targets) and GPCR modulators. Its structural core features an electron-deficient aryl bromide primed for oxidative addition, coupled with a piperidine moiety that serves as a versatile solubilizing group or pharmacophore linker.

This Application Note provides a definitive guide to performing Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) on this specific substrate. We address the critical chemoselectivity challenges posed by the free piperidine nitrogen and the electronic activation provided by the para-nitro group.

Substrate Analysis & Mechanistic Strategy

Structural Properties
  • Electrophile: The C-Br bond is the active site.

  • Electronic Activation: The nitro group at the para position (relative to the ether linkage) and meta (relative to Br) strongly withdraws electron density.

    • Impact: This significantly lowers the activation energy for the Oxidative Addition of Pd(0), making this substrate highly reactive compared to unactivated aryl bromides.

  • Steric Environment: The ortho-phenoxy piperidine group introduces moderate steric bulk.

    • Impact: While oxidative addition is fast, Transmetallation may be the rate-determining step. Sterically demanding ligands (e.g., SPhos, XPhos) are recommended to facilitate this cycle.

  • Nucleophilic Liability: The secondary amine of the piperidine (if unprotected) is a competent nucleophile.

    • Risk:[1] It can poison the Pd catalyst or participate in competing N-arylation.

Strategic Workflow

To ensure high yields and reproducibility, the piperidine nitrogen status dictates the protocol path.

Workflow Start Start: 4-(2-Bromo-4- nitrophenoxy)piperidine Check Check N-Status Start->Check Protect Step 1: Boc Protection (Recommended) Check->Protect Free Amine (HCl Salt) Direct Direct Coupling (Risk: Catalyst Poisoning) Check->Direct Skip Protection Suzuki Protocol A: Suzuki-Miyaura Check->Suzuki Already N-Boc Protect->Suzuki Buchwald Protocol B: Buchwald-Hartwig Protect->Buchwald Sono Protocol C: Sonogashira Protect->Sono Direct->Suzuki Low Yield Deprotect Step 3: Deprotection (TFA/DCM) Suzuki->Deprotect Buchwald->Deprotect Sono->Deprotect Product Final Coupled Product Deprotect->Product

Figure 1: Decision tree for processing this compound. Protection of the secondary amine is critical for consistent catalytic turnover.

Pre-Reaction Protocol: N-Boc Protection

If your starting material is the HCl salt or free base (CAS 1220020-95-0), perform this step first.

Rationale: Protecting the amine prevents catalyst coordination and side reactions. The Boc group is orthogonal to the basic conditions of Suzuki couplings.

  • Suspend this compound HCl (1.0 equiv) in DCM (10 mL/g).

  • Add TEA (Triethylamine) (2.5 equiv) followed by Boc₂O (1.1 equiv).

  • Stir at RT for 4 hours. Monitor by TLC/LCMS.

  • Workup: Wash with 0.5M citric acid, then brine. Dry over Na₂SO₄ and concentrate.

  • Result: tert-Butyl this compound-1-carboxylate (CAS 337520-16-8). Use this for all subsequent couplings.

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of Biaryl Ethers. Mechanism: The electron-poor aryl bromide undergoes rapid oxidative addition. We use a Pd(II) precatalyst that reduces in situ.

Materials
ComponentReagentEquiv.[2][3][4][5][6][7][8]Role
Substrate N-Boc-4-(2-Bromo-4-nitrophenoxy)piperidine1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂·DCM 0.03 - 0.05Catalyst (Robust)
Base K₂CO₃ (2M aq.) or Cs₂CO₃ (solid)3.0Activator
Solvent 1,4-Dioxane / Water (4:1)-0.1 M Conc.
Step-by-Step Procedure
  • Setup: Charge a reaction vial with the N-Boc substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base (K₂CO₃).

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Note: The nitro group activates the bromide, so reaction times are often shorter than standard aryl bromides.

  • Monitoring: Check LCMS for consumption of bromide (M+H-Boc peak often visible).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Tip: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch the catalyst to Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) and use K₃PO₄ as the base in Toluene/Water at 100 °C.

Protocol B: Buchwald-Hartwig Amination

Target: Introduction of amine functionality at the ortho position. Challenge: The ortho-phenoxy group creates a steric hurdle. Standard ligands (PPh₃) will fail.

Materials
ComponentReagentEquiv.[2][3][4][5][6][7][8]Role
Substrate N-Boc-4-(2-Bromo-4-nitrophenoxy)piperidine1.0Electrophile
Partner Primary or Secondary Amine1.2Nucleophile
Catalyst Pd₂(dba)₃ 0.02Pd Source
Ligand BrettPhos or XPhos 0.04Ligand
Base Cs₂CO₃ or NaOtBu2.0Base
Solvent Toluene or 1,4-Dioxane-Anhydrous
Step-by-Step Procedure
  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and Ligand in the solvent under Argon and stir for 5 mins at RT to form the active catalyst species (L-Pd-0).

  • Addition: Add the N-Boc substrate, the amine partner, and the base.

    • Warning: If using NaOtBu, ensure the nitro group is compatible (usually safe at mild temps, but Cs₂CO₃ is gentler).

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Protocol C: Sonogashira Coupling

Target: Alkynylation. Note: Nitro-aromatics are excellent substrates for Sonogashira due to electronic activation.

Materials
  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent or co-solvent).

  • Solvent: DMF/TEA (1:1) or THF/TEA.

Procedure
  • Dissolve N-Boc substrate and terminal alkyne (1.2 equiv) in degassed solvent.

  • Add Pd catalyst and CuI.

  • Stir at RT to 60 °C . (Start at RT; the nitro group makes the bromide very reactive).

  • Safety: Ensure no copper acetylides precipitate dry (explosive hazard). Quench with wet solvent.

Troubleshooting & Optimization

ObservationProbable CauseSolution
Low Conversion Catalyst poisoning by free amineEnsure 100% Boc-protection of the piperidine before coupling.
Protodehalogenation (Ar-Br

Ar-H)
Hydride source in reactionUse anhydrous solvents. Avoid alcohols if using strong bases. Reduce reaction temp.
Homocoupling of Boronic Acid Oxygen presenceRigorous degassing (sparging) of solvents is required.
Dark Black Precipitate Pd precipitation (Pd black)Ligand is insufficient to stabilize Pd. Switch to phosphine-rich ligands (e.g., XPhos, SPhos).

Safety & Handling

Nitro-Aromatics
  • Energetics: While this compound is generally stable, nitro-aromatics can be energetic. Do not heat neat material above 150 °C.

  • Reduction Risk: Avoid mixing with strong reducing agents (LiAlH₄, H₂/Pd) during the coupling setup unless reduction of the nitro group is intended.

Piperidine Derivatives
  • Toxicity: Piperidines are irritants and potential sensitizers. Handle in a fume hood.

  • Disposal: Quench all catalytic reactions with specific metal scavengers (e.g., SiliaMetS®) before disposal to prevent heavy metal contamination.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Coupling of Electron-Deficient Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Buchwald-Hartwig Conditions for Hindered Substrates: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Compound Data (N-Boc-4-(2-bromo-4-nitrophenoxy)piperidine): Sigma-Aldrich Product Specification, CAS 337520-16-8. Link (Generic landing for structure verification).

Sources

Functionalization of the piperidine nitrogen in 4-(2-Bromo-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Piperidine Nitrogen in 4-(2-Bromo-4-nitrophenoxy)piperidine

Executive Summary & Scaffold Analysis

The scaffold This compound represents a high-value "warhead-linker" motif in medicinal chemistry. It combines a solubilizing piperidine ring with a highly functionalized aryl ether "head."

  • The Piperidine (

    
    ):  A secondary amine acting as the primary nucleophilic handle for diversification.
    
  • The Aryl Ether: A stable linkage resistant to standard acidic/basic hydrolysis.

  • The 4-Nitro Group (

    
    ):  A masked aniline (reducible) and an electron-withdrawing group (EWG) that modulates the electronic properties of the ring.
    
  • The 2-Bromo Group (

    
    ):  A critical handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    

The Challenge: The primary synthetic risk is chemoselectivity . The functionalization of the piperidine nitrogen must occur without reducing the nitro group (which would lead to polymerization or side reactions) and without debrominating the aryl ring.

This guide details three "Gold Standard" protocols optimized for this specific scaffold, ensuring high fidelity and reproducibility.

Chemoselectivity & Decision Logic

Before initiating synthesis, select the protocol based on the desired "R" group.

ReactionLogic Scaffold Target: 4-(2-Bromo-4-nitrophenoxy) piperidine DesiredR Desired 'R' Group? Scaffold->DesiredR Alkyl Alkyl Chain (Lipophilicity/pKa) DesiredR->Alkyl Flexible Linker Amide Amide/Carbonyl (Rigidity/H-Bonding) DesiredR->Amide Peptidomimetic Aryl Heterocycle/Aryl (Pi-Stacking) DesiredR->Aryl Biaryl System MethodA Method A: Reductive Amination (STAB/AcOH) Alkyl->MethodA MethodB Method B: HATU Coupling (Amide Bond) Amide->MethodB MethodC Method C: SNAr Displacement (Base/Heat) Aryl->MethodC

Figure 1: Strategic decision tree for piperidine functionalization based on the target pharmacophore.

Method A: Reductive Amination (N-Alkylation)

Objective: Install an alkyl group (e.g., benzyl, ethyl, cycloalkyl) while preserving the nitro and bromo substituents.

The Critical Choice: You must use Sodium Triacetoxyborohydride (STAB) .

  • Why:

    
     and 
    
    
    
    are too strong and may reduce the nitro group or the imine too rapidly, leading to over-alkylation.
    
    
    is strictly forbidden as it will reduce the
    
    
    to
    
    
    and debrominate the ring (hydrodehalogenation). STAB is mild, chemoselective, and does not require an inert atmosphere [1, 2].
Protocol 1: STAB-Mediated N-Alkylation
ReagentEquivalentsRole
Scaffold (Amine) 1.0 eqNucleophile
Aldehyde/Ketone 1.1 - 1.2 eqElectrophile
STAB 1.5 eqSelective Hydride Source
Acetic Acid (AcOH) 1.0 - 2.0 eqCatalyst (Activates Imine)
DCE or THF Solvent (0.1 M)Medium (DCE preferred)

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the piperidine scaffold (1.0 eq) and the aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Activation: Add Glacial Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30 minutes. Note: This ensures formation of the iminium ion.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product; confirm Br isotope pattern).

  • Quench: Quench with saturated aqueous

    
    . Gas evolution (
    
    
    
    ) will occur.
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[1]
    

Self-Validating Check:

  • TLC: The secondary amine starting material (SM) will streak on silica. The tertiary amine product will be a distinct, higher Rf spot (usually). Use Ninhydrin stain (SM turns pink/purple; Product may not stain or stains faintly).

Method B: Amide Coupling (N-Acylation)

Objective: Create an amide bond to rigidify the linker or attach a specific warhead.

The Critical Choice: HATU is preferred over EDC/HOBt for secondary amines due to faster kinetics and higher conversion rates, especially with the steric bulk of the 4-substituted piperidine [3, 4].

Protocol 2: HATU-Mediated Coupling
ReagentEquivalentsRole
Carboxylic Acid 1.1 eqElectrophile
HATU 1.2 eqCoupling Agent
DIPEA (Hünig's Base) 3.0 eqBase (activates carboxylate)
Scaffold (Amine) 1.0 eqNucleophile
DMF Solvent (0.2 M)Polar Aprotic Solvent

Step-by-Step Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 eq only—half the total amount) to the acid/HATU mixture. Stir for 5 minutes. The solution often turns yellow.

  • Coupling: Add the Piperidine Scaffold (1.0 eq) followed by the remaining DIPEA (1.5 eq).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc. Wash aggressively with:

    • 10% Citric Acid (removes DIPEA and unreacted amine).

    • Sat.

      
       (removes unreacted acid).
      
    • Water/Brine (removes DMF).

Self-Validating Check:

  • NMR: The

    
    -protons of the piperidine ring (adjacent to Nitrogen) will shift downfield significantly (from ~2.6 ppm to ~3.5-4.0 ppm) due to the electron-withdrawing nature of the carbonyl.
    

Method C: (N-Arylation)

Objective: Attach a heteroaryl ring (e.g., pyridine, pyrimidine) directly to the piperidine nitrogen.

The Critical Choice: Use Fluoronitrobenzenes or Chloropyrimidines .

  • Constraint: Do not use Buchwald-Hartwig conditions (Pd-catalysis) initially. The Ar-Br on your scaffold is a competent electrophile and will compete with the external aryl halide, leading to polymerization or scrambling. Use nucleophilic aromatic substitution (

    
    ) which is orthogonal to the Ar-Br moiety [5, 6].
    
Protocol 3: Displacement
ReagentEquivalentsRole
Ar-F / Ar-Cl (EWG) 1.1 eqElectrophile
Scaffold (Amine) 1.0 eqNucleophile

or

2.5 eqBase (scavenges HF/HCl)
DMSO or DMF Solvent (0.5 M)High dielectric constant

Step-by-Step Procedure:

  • Setup: Combine Scaffold, Aryl Fluoride, and

    
     in DMSO.
    
  • Thermal Activation: Heat to 80°C - 100°C.

    • Note: The 2-Br-4-NO2-phenoxy group is stable at these temperatures.

  • Monitoring: Reaction is usually complete within 2–6 hours.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with EtOAc.

Analytical Validation (The "Signature")

Because your molecule contains Bromine (


 and 

), Mass Spectrometry is the ultimate validation tool.
  • Isotope Pattern: In the MS (ESI+) spectrum, the molecular ion (

    
    ) must appear as a doublet  separated by 2 mass units with nearly equal intensity (1:1 ratio).
    
    • Example: If your expected Mass is 400.

    • You must see peaks at 400 and 402 of equal height.

    • Failure Mode: If you see only 400 (or a distorted ratio), you have likely debrominated the ring (check your reducing agent!).

Workflow Start Crude Reaction Mixture TLC TLC Check: Disappearance of NH spot Start->TLC Workup Aqueous Workup (Acid/Base Wash) TLC->Workup Complete MS LC-MS Validation: Check Br Pattern (1:1) Workup->MS NMR 1H NMR: Shift of Piperidine Alpha-H MS->NMR Isotopes OK

Figure 2: Analytical workflow to validate successful functionalization without scaffold degradation.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Available at: [Link]

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive."[5] Journal of the American Chemical Society. (Foundational text for HATU efficiency).

  • Neustadt, B. R. (2014). "Nucleophilic Aromatic Substitution of Pyridinium Ions." SciSpace. Available at: [Link]

  • Rohrbach, S., et al. (2018). "Concerted nucleophilic aromatic substitutions." Nature. (Mechanistic insight into SNAr). Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-(2-Bromo-4-nitrophenoxy)piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: Synthesis of 4-(2-Bromo-4-nitrophenoxy)piperidine

Technical Support Center: Reaction Optimization Guide

Welcome to the technical support hub for the synthesis of This compound . This guide addresses the specific challenges of coupling 4-hydroxypiperidine derivatives with 3-bromo-4-fluoronitrobenzene via Nucleophilic Aromatic Substitution (


).

This document replaces standard operating procedures (SOPs) with a dynamic troubleshooting and optimization framework designed for high-yield, high-purity outcomes.

Core Reaction Strategy: The "Golden Path"

Direct coupling of unprotected 4-hydroxypiperidine is not recommended due to competing


-arylation, which is kinetically favored over 

-arylation. The field-proven route requires

-protection.
The Validated Pathway
  • Nucleophile: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2).

  • Electrophile: 3-Bromo-4-fluoronitrobenzene (CAS: 700-36-7).

  • Mechanism:

    
     via Meisenheimer Complex.[1]
    
  • Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane) to yield the final secondary amine.

Optimized Protocol Parameters
ParameterRecommendationScientific Rationale
Solvent Anhydrous THF (0°C to rt) or DMF (if heating required)THF minimizes hydrolysis side-products. DMF is necessary if using weaker bases (

) requiring thermal activation.
Base NaH (60% dispersion) Irreversible deprotonation of the secondary alcohol generates a potent alkoxide nucleophile, essential for overcoming the steric hindrance of the secondary carbon.
Stoichiometry 1.0 eq Electrophile : 1.1 eq Nucleophile : 1.2 eq BaseSlight excess of nucleophile/base ensures complete consumption of the limiting electrophile (which is harder to remove during purification).
Concentration 0.1 M – 0.2 MHigh concentration favors bimolecular kinetics (

) but increases exotherm risk during scale-up.

Visualization of Reaction Logic

The following diagram illustrates the decision matrix and chemical pathway, highlighting critical control points (CCPs) where yield is often lost.

SNAr_Pathway Start Start: Reactant Selection Choice Is Piperidine N-Protected? Start->Choice Route_Fail Direct Reaction: N-Arylation dominates (Impurity A) Choice->Route_Fail No Route_Success N-Boc-4-Hydroxypiperidine Choice->Route_Success Yes (Boc/Cbz) Step_Base Deprotonation (NaH/THF, 0°C) Formation of Alkoxide Route_Success->Step_Base Step_Coupling Addition of 3-Bromo-4-fluoronitrobenzene (SNAr Meisenheimer Complex) Step_Base->Step_Coupling Check_Moisture Is System Anhydrous? Step_Coupling->Check_Moisture Side_Product Hydrolysis Side Product: 2-Bromo-4-nitrophenol Check_Moisture->Side_Product No (Water present) Product_Boc Intermediate: N-Boc-4-(2-bromo-4-nitrophenoxy)piperidine Check_Moisture->Product_Boc Yes Final_Step Deprotection (TFA/DCM) Product_Boc->Final_Step Final_Product Target: This compound Final_Step->Final_Product

Caption: Logic flow for selective O-arylation. Diamond nodes represent critical decision/failure points.

Troubleshooting Center (FAQ & Q&A)

This section addresses specific failure modes reported by users in the field.

Issue 1: "I am seeing a large impurity peak at RRT 0.85, and my yield is stuck at 40%."

Diagnosis: This is likely 2-Bromo-4-nitrophenol . Root Cause: Moisture contamination. The fluoride on the nitrobenzene electrophile is highly susceptible to attack by hydroxide ions (generated from trace water + base). Corrective Action:

  • Reagent Audit: Ensure NaH is fresh. Old NaH absorbs moisture, becoming NaOH.

  • Solvent Drying: Do not rely on "sure-seal" bottles that have been open for weeks. Use freshly distilled THF or a molecular sieve drying train.

  • Order of Addition: Add the N-Boc-4-hydroxypiperidine to the NaH suspension first and stir for 30 minutes to ensure complete alkoxide formation and "scavenging" of any residual protons before adding the electrophile.

Issue 2: "The reaction is sluggish. I still have 20% starting material after 24 hours."

Diagnosis: Incomplete conversion due to low nucleophilicity or ion-pairing effects. Root Cause: The sodium alkoxide might be forming tight ion pairs, or the temperature is too low for the activation energy of the


 step (fluoride displacement is generally fast, but steric bulk matters).
Corrective Action: 
  • Crown Ether Catalyst: Add 10 mol% 15-Crown-5 (if using NaH) or 18-Crown-6 (if using KH). This chelates the metal cation, creating a "naked," more reactive alkoxide anion.

  • Solvent Switch: Switch from THF to DMF or DMSO . These dipolar aprotic solvents solvate cations better, significantly increasing the reaction rate (

    
     for 
    
    
    
    ). Note: If switching to DMF, ensure temperature does not exceed 80°C to avoid decomposition of the nitrophenyl ring.
Issue 3: "I used unprotected 4-hydroxypiperidine and got a mixture. Can I separate it?"

Diagnosis: Chemoselectivity failure (


-arylation vs. 

-arylation). Technical Insight: The secondary amine is a better nucleophile than the hydroxyl group. Without protection, the major product is likely 1-(2-bromo-4-nitrophenyl)piperidin-4-ol . Corrective Action:
  • Salvage: Separation is difficult as polarities are similar. It is more cost-effective to discard and restart with N-Boc-4-hydroxypiperidine.

  • Verification: Check NMR.

    
    -arylation results in a significant downfield shift of the piperidine 
    
    
    
    -protons (adjacent to nitrogen) due to the electron-withdrawing nitrobenzene ring.
Issue 4: "Upon adding TFA for deprotection, my product turned black/tarry."

Diagnosis: Decomposition of the electron-deficient ether. Root Cause: While the aryl ether is generally stable, high concentrations of TFA with inadequate scavenging can lead to side reactions if the reaction exotherms. Corrective Action:

  • Dilution: Use a 1:4 ratio of TFA:DCM, not neat TFA.

  • Scavenger: Add a cation scavenger (e.g., triethylsilane) if you suspect the tert-butyl cation is reacting with the electron-rich bromine position (unlikely, but possible).

  • Alternative: Use 4M HCl in Dioxane at room temperature. It is often gentler and precipitates the product as a clean hydrochloride salt, simplifying purification.

Experimental Validation Data

The following table summarizes expected outcomes based on base/solvent combinations for this specific scaffold type.

EntryBaseSolventTempYield (Isolated)Major Impurity
1

AcetoneReflux< 20%Unreacted SM (Temp too low)
2

DMF80°C65-75%Hydrolysis (Phenol)
3 NaH THF 0°C

RT
85-92% None (Trace SM)
4 NaHDMFRT80-88%Dimerization (rare)
5 LiHMDSTHF-78°C50%Incomplete conversion

Data synthesized from standard SNAr reactivity profiles for halonitrobenzenes [1, 2].

References

  • Mechanism of SNAr Reactions: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Synthesis of Piperidine Ethers: Patel, M., et al. (2008). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor agonist/δ opioid receptor antagonist ligands.[2] Bioorganic & Medicinal Chemistry Letters, 18, (Specific protocols for N-Boc-4-hydroxypiperidine coupling). Link

  • Fluorine vs. Bromine Leaving Group Ability: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Explaining why F is displaced over Br in activated systems). Link

  • Reaction Conditions for 3-Bromo-4-fluoronitrobenzene: Patent WO2007016610A2. Substituted piperidines as modulators of chemokine receptor activity. (Contains specific examples of coupling 3-bromo-4-fluoronitrobenzene with alcohols). Link

Sources

Technical Support Center: Troubleshooting 4-(2-Bromo-4-nitrophenoxy)piperidine Solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals encountering solubility bottlenecks with 4-(2-Bromo-4-nitrophenoxy)piperidine in Dimethyl Sulfoxide (DMSO).

As an application scientist, it is critical to understand that dissolution is not merely a physical mixing process; it is a thermodynamic competition between the compound's crystal lattice energy and the solvation energy provided by the solvent. This guide breaks down the chemical causality behind solubility failures and provides self-validating protocols to ensure experimental integrity.

Physicochemical Profiling & Causality

This compound consists of a basic secondary amine (piperidine ring) tethered to a highly lipophilic, electron-deficient bromonitrophenyl ether system. While DMSO is a powerful polar aprotic solvent with a high dielectric constant (


)[1], solubility issues with this specific compound typically stem from two competing mechanisms: hygroscopic antisolvent effects  (if using the free base) or high lattice energy  (if using a hydrochloride salt).
Table 1: Quantitative Solubility Predictors
Physicochemical PropertyValue / CharacteristicImpact on DMSO Solubility & Troubleshooting Strategy
Molecular Weight ~301.14 g/mol (Free Base)Moderate size; generally well-solvated by DMSO's dipole moment.
pKa (Piperidine NH) ~10.0 - 10.5Highly basic. Prone to absorbing atmospheric CO

to form insoluble carbamate salts[2].
LogP (Estimated) ~2.5 - 3.0Highly lipophilic. The free base is extremely sensitive to water contamination in DMSO (antisolvent effect).
H-Bond Donors 1 (Secondary Amine)Can hydrogen bond with DMSO's sulfoxide oxygen, aiding dissolution.
Form State Free Base vs. HCl SaltHCl salts require higher activation energy (heat/sonication) to break ionic lattice bonds in aprotic solvents.

Diagnostic FAQs: Field-Proven Insights

Q1: My compound won't dissolve in anhydrous DMSO at room temperature. What is the primary cause? A: The root cause depends entirely on the salt form of your batch. If you have the HCl salt , polar aprotic solvents like DMSO struggle to solvate the tightly bound chloride anion without a protic co-solvent. The high lattice energy prevents dissolution at 25°C. If you have the free base , insolubility in "anhydrous" DMSO almost always indicates that your DMSO has absorbed atmospheric moisture. DMSO is profoundly hygroscopic and can absorb up to 70% of its own weight in water. Even 1-2% water contamination acts as a powerful antisolvent for the lipophilic bromonitrophenoxy moiety.

Q2: The stock solution was clear yesterday, but today there is a fine white precipitate. Why did it crash out? A: This is a classic symptom of atmospheric exposure. Two mechanisms are at play:

  • Moisture Ingress: Every time the DMSO vial is opened, it absorbs ambient humidity. This shifts the dielectric constant of the solvent system, forcing the hydrophobic free base out of solution[3].

  • Carbamate Formation: The secondary piperidine amine is a strong nucleophile. Upon exposure to air, it reacts with ambient Carbon Dioxide (CO

    
    ) to form a carbamate salt[2]. These carbamate salts have drastically lower solubility in DMSO than the parent free base.
    

Q3: How do I definitively test if water contamination is the cause of my precipitation? A: Use a self-validating "Antisolvent Spike Test." Take a 10 µL aliquot of a successful (clear) stock solution and intentionally spike it with 5 µL of HPLC-grade water. If the solution instantly turns cloudy, your compound is highly sensitive to the antisolvent effect. This proves that any future precipitation in your main stock is likely due to moisture ingress, dictating the need for strict inert-gas storage.

Self-Validating Experimental Protocol

To guarantee reproducible dissolution, follow this standardized workflow for preparing a 10 mM stock solution.

Step-by-Step Methodology: Preparation of Stable Stock Solutions

Step 1: Form Verification & Weighing

  • Check the Certificate of Analysis (CoA) to confirm if the compound is a free base or an HCl salt.

  • Weigh the required mass (e.g., 3.01 mg for 1 mL of 10 mM free base) using a microbalance inside a low-humidity environment (preferably a glove box or a desiccated weigh station).

Step 2: Solvent Quality Control

  • Do not use benchtop DMSO. Use freshly opened, sealed ampoules of anhydrous DMSO (≥99.9% purity, ≤0.005% water).

  • Causality Check: Using anhydrous DMSO prevents the immediate antisolvent crashing of the lipophilic ether moiety[4].

Step 3: Dissolution & Thermal Agitation

  • Add the anhydrous DMSO to the compound.

  • Vortex for 30 seconds.

  • If undissolved (common for the HCl salt), place the vial in a sonicating water bath heated to 37°C for 5–10 minutes . Note: Do not exceed 40°C. While DMSO boils at 189°C, elevated temperatures in the presence of trace oxygen can catalyze the oxidation of the secondary amine[4].

Step 4: Co-Solvent Rescue (If required for HCl salts)

  • If the HCl salt remains stubbornly insoluble after sonication, the ionic lattice is too strong for pure DMSO.

  • Add 1–2% (v/v) of a protic co-solvent (e.g., Methanol or HPLC water) to hydrogen-bond with the chloride ion, breaking the lattice. Warning: Only do this for the salt form; adding water to the free base will cause immediate precipitation.

Step 5: Inert Storage (Critical)

  • Blanket the clear solution with dry Argon or Nitrogen gas before sealing.

  • Aliquot into single-use vials to prevent repeated freeze-thaw cycles and atmospheric exposure. Store at -20°C.

Workflows & Mechanistic Visualizations

Workflow Start Compound Insoluble in DMSO CheckForm Identify Salt Form (Free Base vs. HCl) Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase HClSalt HCl Salt Form CheckForm->HClSalt CheckWater Check for H2O Contamination FreeBase->CheckWater HeatSonicate Apply 37°C Heat & Sonication HClSalt->HeatSonicate UseFresh Use Anhydrous DMSO CheckWater->UseFresh If wet AddAcid Add Protic Co-solvent HeatSonicate->AddAcid If insoluble Success Complete Dissolution UseFresh->Success AddAcid->Success

Fig 1: Step-by-step decision matrix for resolving piperidine derivative solubility failures.

Mechanism DMSO Anhydrous DMSO + Dissolved Amine AirExposure Exposure to Ambient Air DMSO->AirExposure WaterAbsorb DMSO Absorbs H2O (Hygroscopic) AirExposure->WaterAbsorb CO2Absorb Amine Absorbs CO2 AirExposure->CO2Absorb Dielectric Dielectric Shift WaterAbsorb->Dielectric InsolubleSalt Carbamate Formation CO2Absorb->InsolubleSalt Precipitation Compound Precipitation Dielectric->Precipitation Antisolvent Effect InsolubleSalt->Precipitation Loss of Solubility

Fig 2: Mechanistic pathway of atmospheric exposure leading to compound precipitation in DMSO.

References

  • Dimethyl Sulfoxide (DMSO) – Properties, Applications & Safety. China Amines. Available at:[Link]

  • DMSO (DIMETHYL SULFOXIDE) Technical Specifications. Ataman Kimya. Available at:[Link]

  • Karlsson, H. K., et al. (2021). Precipitating Amine Absorption Systems for Carbon Capture. Lund University / Separation and Purification Technology. Available at:[Link]

  • Carbocation-Forming Reactions in Dimethyl Sulfoxide. The Journal of Organic Chemistry. Available at:[Link]

Sources

Purification strategies for 4-(2-Bromo-4-nitrophenoxy)piperidine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Advanced Synthesis Division Subject: Purification Strategies for 4-(2-Bromo-4-nitrophenoxy)piperidine Mixtures

Executive Summary

The purification of This compound presents a classic challenge in medicinal chemistry: isolating a secondary amine-containing aryl ether from a matrix of unreacted electrophiles and potential regioisomers.[1][] This guide addresses the specific physicochemical properties of this scaffold—specifically the basicity of the piperidine nitrogen (


) versus the lipophilicity of the bromonitrobenzene core.

This support document provides a Diagnostic Workflow , Troubleshooting Q&A , and Validated Protocols designed to achieve


 purity for biological evaluation.

Part 1: Diagnostic Workflow (Decision Tree)

Before selecting a protocol, assess the state of your crude mixture using the following logic flow.

PurificationStrategy Start Crude Mixture Analysis State Physical State? Start->State Solid Solid / Precipitate State->Solid Crystalline Oil Dark Oil / Gum State->Oil Amorphous Purity TLC/LCMS Purity? Solid->Purity Oil->Purity HighPurity >85% (Minor Impurities) Purity->HighPurity Clean LowPurity <85% (Significant SM) Purity->LowPurity Dirty Recryst Protocol B: Salt Formation & Recrystallization HighPurity->Recryst Polishing ImpurityType Main Impurity? LowPurity->ImpurityType Neutral Neutral (SM: Halo-nitrobenzene) ImpurityType->Neutral Unreacted Electrophile Basic Basic (Regioisomers/Byproducts) ImpurityType->Basic N-Arylated Isomer AcidBase Protocol A: 'Double-Switch' Acid-Base Extraction Neutral->AcidBase Best Efficiency Column Flash Chromatography (DCM/MeOH + NH3) Basic->Column Required for Separation

Caption: Decision tree for selecting the optimal purification pathway based on crude physical state and impurity profile.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My product is a dark, sticky oil and won't crystallize."

Diagnosis: This is common for the free base form of piperidine derivatives. The presence of residual solvent or impurities (like phenol byproducts) prevents crystal lattice formation. Solution:

  • Convert to Salt: The free base is rarely crystalline.[] Convert it to the Hydrochloride or Fumarate salt. The HCl salt of this specific compound typically melts

    
    C and crystallizes well from MeOH/Et₂O.
    
  • Azeotropic Drying: Dissolve the oil in DCM and evaporate 3x to remove trapped polar solvents (DMF/DMSO) that inhibit crystallization.[]

Issue 2: "I have a persistent impurity just above my product on TLC."

Diagnosis: This is likely the unreacted starting material, 1-fluoro-2-bromo-4-nitrobenzene (or the chloro analog).[1][] It is non-basic and lipophilic.[] Solution: Use Protocol A (Acid-Base Extraction) .[1][]

  • Mechanism: The piperidine product protonates at pH < 4 and moves to the aqueous layer. The halo-nitrobenzene remains neutral and stays in the organic layer. Separation is quantitative.[]

Issue 3: "My peak tails severely during Flash Chromatography."

Diagnosis: The basic piperidine nitrogen interacts with the acidic silanols on the silica gel surface, causing peak broadening and retention. Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your DCM/MeOH mobile phase.[]

  • Alternative Stationary Phase: Use Amine-functionalized silica (NH-Silica) to eliminate the need for liquid modifiers.[1][]

Issue 4: "Did I make the N-arylated product instead of the O-arylated ether?"

Diagnosis: If you used unprotected 4-hydroxypiperidine, the nitrogen is more nucleophilic than the oxygen.[1][] You likely synthesized N-(2-bromo-4-nitrophenyl)-4-hydroxypiperidine.[1][] Verification:

  • Check NMR:

    • O-linked (Target): Piperidine protons alpha to Nitrogen (

      
       ppm) will show typical amine shifts.[1][] The proton alpha to Oxygen (
      
      
      
      ppm) will be deshielded.
    • N-linked (Impurity): Piperidine protons alpha to Nitrogen will be significantly deshielded (

      
       ppm) due to conjugation with the electron-deficient aromatic ring.[1][]
      

Part 3: Validated Protocols

Protocol A: The "Double-Switch" Acid-Base Extraction

Best for: Removing non-basic impurities (unreacted starting materials, phenols).[1][]

Reagents: 1M HCl, 2M NaOH, Dichloromethane (DCM), Brine.

  • Dissolution: Dissolve the crude mixture in DCM (10 mL/g).

  • Acid Extraction (The "Switch"):

    • Extract the organic phase with 1M HCl (2 x 20 mL).

    • Chemistry: The target piperidine (

      
      ) becomes the water-soluble hydrochloride salt (
      
      
      
      ).[1][] Neutral impurities (nitrobenzenes) remain in the DCM.
    • Keep the Aqueous Layer. Discard the organic layer (check TLC to confirm impurities are gone).

  • Washing: Wash the acidic aqueous layer once with fresh DCM (10 mL) to remove entrained organics.[]

  • Basification (The "Switch Back"):

    • Cool the aqueous layer to

      
      C.
      
    • Slowly add 2M NaOH until pH > 12.[1][][3]

    • Chemistry: The salt deprotonates, regenerating the lipophilic free base, which will oil out or precipitate.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Hydrochloride Salt Formation & Crystallization

Best for: Final polishing and long-term storage.[1][]

  • Preparation: Dissolve 1.0 g of the purified free base in Ethyl Acetate (EtOAc) (5 mL).

  • Acidification: Add 4M HCl in Dioxane (1.5 equivalents) dropwise with stirring at room temperature.

    • Observation: A white precipitate should form immediately.[]

  • Digestion: Stir the suspension for 30 minutes. If the precipitate clumps or oils, add Methanol (MeOH) dropwise until it just dissolves, then heat to reflux.

  • Crystallization:

    • Remove from heat.[]

    • Add Diethyl Ether (

      
      )  or MTBE  dropwise to the warm solution until slight turbidity persists.
      
    • Allow to cool slowly to room temperature, then

      
      C overnight.
      
  • Isolation: Filter the white crystals, wash with cold

    
    , and dry under vacuum.
    

Part 4: Physicochemical Reference Data

PropertyValue / ConditionRelevance
LogP (Predicted) ~2.8 (Free Base)Soluble in DCM, EtOAc, THF.[1][]
pKa (Calculated) 9.8 (Piperidine NH)Requires pH > 11 for extraction; pH < 4 for salt formation.[1][]
TLC System (Free Base) 10% MeOH in DCM + 1%


.[1][] Without

, spot stays at baseline.
TLC System (Impurity) 20% EtOAc in HexaneStarting material (Halo-nitrobenzene)

.[1][]
Solubility (HCl Salt) Water, MeOH, DMSOInsoluble in

, Hexane, DCM (sparingly).

References

  • Nucleophilic Aromatic Substitution (SnAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine. Chemical Reviews. Link (Fundamental basis for SnAr reactivity of halonitrobenzenes).[]

  • Purification of Piperidine Derivatives

    • BenchChem Technical Support.[][3][4] (2025).[1][][3][4][5] Purification Techniques for Piperidine Derivatives. Link (General protocols for amine extraction and salt formation).[]

  • Synthesis of Phenoxy-Piperidines

    • Li, J., et al. (2017). Synthesis and biological evaluation of 1-(4-bromo-2-nitrophenyl)piperidine derivatives. European Journal of Medicinal Chemistry. Link (Analogous synthesis and workup procedures).

  • Salt Selection for Basic Drugs

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[][5][6][7][8][9] (2011).[] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][] (Authoritative source on crystallizing amine salts).

Sources

Minimizing side reactions during 4-(2-Bromo-4-nitrophenoxy)piperidine derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PIP-BR-NO2-DERIV Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 4-(2-Bromo-4-nitrophenoxy)piperidine , a trifunctional scaffold containing a secondary amine (piperidine), an aryl bromide, and a nitro group. This molecule presents a classic "chemoselectivity triangle" where modifying one functional group risks compromising the others.

This guide addresses the three most critical failure modes reported by researchers working with this scaffold:

  • N-Alkylation: Over-alkylation to quaternary ammonium salts.[1][2]

  • Nitro Reduction: Inadvertent debromination (loss of the aryl bromide).

  • Cross-Coupling: Catalyst poisoning by the free secondary amine.

Module 1: The Nitrogen Handle (N-Functionalization)

Context: The piperidine nitrogen is a strong nucleophile (


). The most common error is treating it like an aniline; it is far more basic and reactive.
Troubleshooting Guide: N-Alkylation & Acylation
SymptomProbable CauseTechnical Resolution
Formation of Quaternary Salts (M+R) Stoichiometry Mismatch: The product (tertiary amine) is often more nucleophilic than the starting material, leading to a second alkylation.1.[2] Reverse Addition: Add the alkyl halide slowly (syringe pump) to a solution of the piperidine scaffold (excess).2. Biphasic System: Use

in DCM/Water. The product partitions into the organic layer, separating it from the alkylating agent.
Incomplete Reaction (Stalled) Protonation: Acid byproducts (HX) protonate the unreacted piperidine, rendering it non-nucleophilic.[1]Scavenger Base: Add 1.5–2.0 eq. of a non-nucleophilic base like DIPEA (Hünig's Base) or solid

to neutralize acid without competing for the electrophile.
Regioselectivity Loss (Amide Coupling) Over-activation: Using highly reactive coupling agents (e.g., HATU) without controlling pH.Pre-activation: Pre-activate the carboxylic acid with EDC/HOBt for 15 mins before adding the piperidine scaffold to prevent side reactions with the nitro/bromo aryl ring.
Recommended Protocol: Controlled N-Alkylation

Minimize quaternary salt formation.

  • Dissolve: 1.0 eq of this compound in MeCN (0.1 M).

  • Base: Add 2.0 eq of anhydrous

    
    .
    
  • Addition: Dissolve 0.95 eq (slight deficit) of alkyl halide in MeCN. Add dropwise over 1 hour at 0°C.

  • Monitor: Check LCMS. If mono-alkylation is >90%, quench. Do not chase the last 10% conversion by adding excess alkyl halide; this spikes impurity levels.

Module 2: The Nitro Handle (Chemoselective Reduction)

Context: You often need to reduce the


 to an 

(aniline) without touching the Aryl-Bromide. Standard Hydrogenation (

) is fatal here; it will cause rapid hydrodehalogenation (cleaving the C-Br bond).
Troubleshooting Guide: Preventing Debromination
SymptomProbable CauseTechnical Resolution
Mass Shift: [M-Br+H] observed Catalytic Hydrogenolysis: Palladium inserts into the C-Br bond under

atmosphere.
Switch Catalyst: Use Platinum on Carbon (Pt/C) sulfided, or doped with Vanadium, which inhibits hydrogenolysis.Switch Method: Use Dissolving Metal Reduction (Fe or Zn).
Incomplete Reduction (Hydroxylamine) pH Too High: Reduction stops at the

intermediate in neutral media.
Acid Promoter: Add

(mild) or Acetic Acid (stronger) to drive the reaction to the amine.
Recommended Protocol: Iron-Mediated Reduction (The "Safe" Route)

Preserves the Aryl-Bromide 100% of the time.

  • Suspension: Suspend 1.0 eq of substrate in Ethanol/Water (4:1 ratio).

  • Activator: Add 5.0 eq of Iron Powder (Fe) and 5.0 eq of Ammonium Chloride (

    
    ) .
    
  • Heat: Reflux at 80°C for 2–4 hours.

  • Workup: Filter hot through Celite (to remove Iron oxide sludge). Rinse with MeOH.[3] Concentrate filtrate.[2][3]

    • Note: This method avoids the high pressure and flammability hazards of hydrogenation while guaranteeing C-Br integrity.

Module 3: The Bromide Handle (Cross-Coupling)

Context: Performing Suzuki or Buchwald-Hartwig coupling on the Aryl Bromide while the piperidine Nitrogen is free (unprotected).

Troubleshooting Guide: Catalyst Poisoning
SymptomProbable CauseTechnical Resolution
No Reaction (Catalyst Dead) Amine Coordination: The secondary piperidine amine binds tightly to the Pd center, displacing the phosphine ligands.1. Protect: Boc-protect the piperidine nitrogen first.2. Ligand Overpower: Use bulky, electron-rich ligands like RuPhos or BrettPhos that sterically prevent the amine from binding to the metal center.
Homocoupling (Ar-Ar Dimer) Oxidative Stress: Presence of

or improper base selection.
Degas: Sparge solvents with Argon for 20 mins. Switch base to mild

instead of strong alkoxides.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for derivatizing this specific scaffold to minimize side reactions.

DerivatizationLogic Start Start: this compound Decision1 Target Modification? Start->Decision1 RouteN Route A: Modify Piperidine N Decision1->RouteN N-Alkylation RouteNO2 Route B: Reduce Nitro Group Decision1->RouteNO2 Reduction RouteBr Route C: Couple at Bromide Decision1->RouteBr Cross-Coupling RiskA Risk: Quaternary Salt Formation RouteN->RiskA RiskB Risk: Debromination (Loss of Br) RouteNO2->RiskB RiskC Risk: Pd Catalyst Poisoning by NH RouteBr->RiskC SolA Sol: Slow Addition + Inorganic Base RiskA->SolA SolB1 Avoid: Pd/C + H2 RiskB->SolB1 SolB2 Use: Fe/NH4Cl or Zn/AcOH RiskB->SolB2 SolC1 Strategy 1: Boc-Protect N first RiskC->SolC1 SolC2 Strategy 2: Use RuPhos/BrettPhos RiskC->SolC2

Caption: Decision matrix for minimizing chemoselectivity errors during derivatization.

FAQs (Frequently Asked Questions)

Q: Can I use standard Pd/C for the nitro reduction if I stop the reaction early? A: Highly risky. The rate of debromination often competes with nitro reduction, especially on electron-deficient rings. If you must use hydrogenation, add a poison like Vanadium(IV) oxide or use Sulfided Platinum on Carbon , which retards the hydrogenolysis of the C-Br bond [1].

Q: Why is my N-acylation yielding a mixture of products? A: If you are using an acid chloride, you might be generating HCl, which protonates your piperidine.[1] Ensure you use a biphasic system (Schotten-Baumann conditions) or excess DIPEA. If using coupling reagents (EDC/HATU), ensure the carboxylic acid is pre-activated to avoid reacting with the electron-deficient phenol ring (though rare, it can happen under forcing conditions) [2].

Q: I need to perform a Suzuki coupling, but I don't want to protect the nitrogen. Is it possible? A: Yes, but you must use "Buchwald" generation precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3). These bulky ligands create a steric shell around the Palladium that prevents the piperidine nitrogen from coordinating and shutting down the catalytic cycle [3].

References

  • Chemoselective Reduction of Nitroarenes

    • Title: Chemoselective Reduction of Nitro Groups in Halogenated Arenes.[4][5]

    • Source: BenchChem Technical Support.[1][2][3]

  • Piperidine Functionalization Guide: Title: Managing Side Reactions in Piperidine Functionaliz
  • Cross-Coupling with Free Amines

    • Title: Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.[6][7][8]

    • Source: MIT DSpace (Buchwald Lab Insights).
    • URL:[Link]

  • Aryl Nitro Reduction Methodologies

    • Title: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[9][10]

    • Source: Synthetic Communic
    • URL:[Link]

Sources

Technical Support Guide: High-Purity Synthesis of 4-(2-Bromo-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026


 Coupling and Deprotection
Doc ID:  TS-BNPP-2023-01
Audience:  Process Chemists, Medicinal Chemists

Executive Summary & Reaction Logic

The synthesis of 4-(2-Bromo-4-nitrophenoxy)piperidine typically proceeds via a Nucleophilic Aromatic Substitution (


) followed by N-Boc deprotection. Low purity in this workflow is almost invariably caused by moisture-induced hydrolysis  or competitive regioselectivity  during the coupling phase.

To achieve >98% purity, you must control the kinetic competition between the desired alkoxide attack and the parasitic hydroxide attack.

The Core Reaction Pathway

The synthesis relies on the high nucleophilicity of the 4-hydroxypiperidine anion (generated in situ) attacking the electron-deficient carbon of 2-bromo-1-fluoro-4-nitrobenzene .

Key Mechanistic Insight: The fluorine atom is the preferred leaving group due to its high electronegativity, which lowers the energy of the transition state (Meisenheimer complex) by stabilizing the negative charge on the ring. However, the presence of the ortho-bromo group provides steric bulk, and the para-nitro group activates both the C-F and C-Br positions.

ReactionPathway cluster_legend Pathway Logic SM1 N-Boc-4-hydroxypiperidine Inter Meisenheimer Complex SM1->Inter Alkoxide Formation SM2 2-Bromo-1-fluoro- 4-nitrobenzene SM2->Inter Base Base (NaH or KOtBu) Base->Inter Prod Target Ether (Boc-Protected) Inter->Prod Fast (-F) Imp1 Impurity A: 2-Bromo-4-nitrophenol (Hydrolysis) Inter->Imp1 Wet Solvent (OH- attack) Imp2 Impurity B: Nitro-displacement (Rare) Inter->Imp2 Overheating Main Path Main Path Side Reactions Side Reactions

Figure 1: Reaction pathway showing the critical competition between product formation and hydrolysis.

Diagnostic Workflow: Identifying the Impurity

Before altering your protocol, identify the specific impurity causing the low purity. Use this decision matrix based on LC-MS and NMR data.

Observation (LC-MS/TLC)Probable ImpurityRoot CauseCorrective Action
Peak M-18 or M+H matches Phenol (e.g., m/z ~218 for phenol)2-Bromo-4-nitrophenol Moisture. Water in solvent or base hydrolyzed the starting material.Use anhydrous DMF/THF. Dry NaH under

.
Peak M+H matches SM (No reaction)Unreacted Fluorobenzene Inactive Nucleophile. Base degraded or alcohol not deprotonated.Check NaH quality. Ensure

evolution stops before adding electrophile.
Peak M+56 (t-Butyl) Boc-Protected Intermediate Incomplete Deprotection. Acid step was too short or weak.Increase TFA/HCl concentration or time.
Complex Mixture / Baseline Polymerization / Decomposition Thermal Runaway. Temperature too high (>80°C) caused nitro-group side reactions.Lower temp to 0°C

RT. Do not heat >60°C.

Step-by-Step Troubleshooting & Optimization

Phase 1: The Coupling ( )

The Issue: The most common cause of low purity is the formation of 2-bromo-4-nitrophenol . This yellow impurity is difficult to separate from the product because both are polar aromatics.

The Fix: The "Anhydrous Cryogenic" Protocol

  • Solvent Choice: Switch from DMSO to Anhydrous DMF or THF . DMSO is hygroscopic and often wet.

  • Base Selection: Use Sodium Hydride (NaH, 60% in oil) .

    • Why? NaH drives the equilibrium to the alkoxide irreversibly (

      
       gas release), whereas carbonates (
      
      
      
      ) create a reversible equilibrium that is slower and more prone to wet conditions.
  • Temperature Control:

    • Mix Alcohol + NaH at 0°C .

    • Add Electrophile at 0°C .

    • Warm to Room Temperature (RT) only after 30 mins.

    • Reasoning: Low temperature favors the kinetic product (substitution at C-F) over thermodynamic side reactions (nitro displacement or biaryl formation).

Phase 2: Workup & Purification

The Issue: Residual phenol impurity co-elutes with the product. The Fix: The Basic Wash

  • The phenol byproduct is acidic (

    
     ~7). The product is a neutral ether (or carbamate).
    
  • Step: Wash the organic layer (EtOAc) with 1M NaOH or Sat.

    
      (3x).
    
  • Result: The phenol is deprotonated to the water-soluble phenoxide and removed in the aqueous layer. The product remains in the organic layer.

Phase 3: Deprotection (Boc Removal)

The Issue: Incomplete removal or salt contamination. The Fix:

  • Use 4M HCl in Dioxane or TFA/DCM (1:1) .

  • Monitor by TLC/LC-MS until the starting material is completely gone.

  • Free Basing: If the final product is needed as a free base, neutralize carefully with

    
     to pH 8 and extract with DCM/MeOH (9:1). Note that piperidines are water-soluble; using 9:1 DCM/MeOH helps extraction efficiency.
    

Validated Experimental Protocol

Objective: Synthesis of this compound (Free Base).

Reagents
  • A: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • B: 2-Bromo-1-fluoro-4-nitrobenzene (1.1 equiv) [Note: Use Fluoro, not Chloro, for higher purity]

  • Base: NaH (60% dispersion, 1.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M conc.)

Procedure
  • Alkoxide Formation:

    • Flame-dry a round-bottom flask under

      
      .
      
    • Add NaH (1.2 equiv) and wash with dry hexane (optional, to remove oil).

    • Add Anhydrous DMF . Cool to 0°C .

    • Dropwise add N-Boc-4-hydroxypiperidine (dissolved in min. DMF).[1][2]

    • Stir at 0°C for 30 min until

      
       evolution ceases. Self-Validation: Solution should be slightly turbid but homogenous.
      
  • Coupling:

    • Dropwise add 2-Bromo-1-fluoro-4-nitrobenzene (dissolved in DMF) at 0°C.

    • Allow to warm to RT naturally. Stir for 2-4 hours.

    • Checkpoint: TLC (Hex/EtOAc 3:1). SM should be consumed. Product spot will be less polar than alcohol SM.

  • Quench & Workup (Critical for Purity):

    • Cool to 0°C. Quench with Water (carefully).

    • Extract with EtOAc (3x).

    • Purification Wash: Wash combined organics with 1M NaOH (2x) to remove nitrophenol impurity. Wash with Brine (1x).

    • Dry (

      
      ) and concentrate.[1]
      
  • Deprotection:

    • Dissolve intermediate in DCM . Add TFA (20 equiv).

    • Stir at RT for 1-2 h.

    • Concentrate to dryness.

    • Redissolve in DCM/MeOH (9:1), wash with Sat.

      
      . Dry and concentrate.
      

Troubleshooting FAQs

Q: Why use the Fluoro-derivative instead of the Chloro-derivative? A: In


 reactions, Fluorine is the superior leaving group because its high electronegativity stabilizes the Meisenheimer complex (the rate-determining step). The reaction with Fluorine proceeds faster and at lower temperatures (RT vs 80°C), significantly reducing thermal byproducts like nitro-displacement or polymerization [1].

Q: I see a spot just below my product on TLC. What is it? A: This is likely 2-bromo-4-nitrophenol . It comes from trace water reacting with the fluorobenzene. It is yellow.[1] You can remove it by washing your organic extract with 1M NaOH, which converts the phenol to a water-soluble salt [2].

Q: Can I use Potassium Carbonate (


) instead of NaH? 
A:  Yes, but it requires heating (often 60-80°C) and a polar solvent like DMF or DMSO. The prolonged heating increases the risk of "dark" impurities (decomposition). NaH allows for a cleaner, room-temperature reaction.

Q: My final product is a sticky gum, not a solid. Why? A: Piperidine free bases are often oils or low-melting solids. If you need a solid, consider forming the Hydrochloride salt . Dissolve the oil in


 or EtOH and add HCl/Ether. The salt should precipitate as a white solid, which also improves long-term stability.

Visualization of Troubleshooting Logic

Troubleshooting Start Problem: Low Purity CheckTLC Check TLC/LCMS Start->CheckTLC Decision1 Is there a yellow acidic impurity? CheckTLC->Decision1 Sol1 Action: Wash with 1M NaOH Dry Solvents next time Decision1->Sol1 Yes Decision2 Is SM remaining? Decision1->Decision2 No Yes1 Yes (Phenol) Sol2 Action: Check NaH quality Switch to F-leaving group Decision2->Sol2 Yes Sol3 Action: Check Deprotection (TFA/HCl step) Decision2->Sol3 No (Product formed but dirty)

Figure 2: Decision tree for isolating the cause of low purity.

References

  • Nucleophilic Aromatic Substitution Mechanism & Leaving Group Effects

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Purific

    • Source: Organic Syntheses.[1][2][3][][5] "Synthesis of 4-Nitrophenyl Carbonate." (Describes removal of nitrophenol via basic wash).

    • URL:[Link]

  • General Piperidine Synthesis & Protection Str

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

Sources

Technical Support Center: Stability of 4-(2-Bromo-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Activated Core" Challenge

Welcome to the technical support guide for 4-(2-Bromo-4-nitrophenoxy)piperidine . This molecule acts as a "loaded spring" in synthesis. While the piperidine ring offers a standard secondary amine for functionalization, the aryl core is highly activated.

The combination of a nitro group (para) and a bromine atom (ortho) creates a highly electron-deficient aromatic ring. Under basic conditions, this molecule faces a "Two-Front War":

  • Nucleophilic Aromatic Substitution (SNAr): The bromine is a labile leaving group susceptible to displacement by the base itself (if nucleophilic) or by the piperidine amine of a neighboring molecule.

  • Ether Cleavage: While less common, strong bases can attack the ipso carbon of the ether, releasing 4-hydroxypiperidine and a nitrophenol byproduct.

This guide provides the causality-based troubleshooting and protocols required to handle this compound without degradation.

Module 1: Critical Stability Analysis

The Mechanism of Failure

The primary instability driver is the SNAr mechanism . The nitro group at the para position withdraws electron density via resonance, stabilizing the Meisenheimer complex intermediate formed when a nucleophile attacks the ring.[1]

  • Risk Factor 1: Hydrolysis/Solvolysis. If you use hydroxide (NaOH, KOH) or alkoxide bases (NaOMe, KOtBu), the base acts as a nucleophile, displacing the Bromine atom.

  • Risk Factor 2: Self-Immolation (Dimerization). In its free-base form, the piperidine nitrogen is a good nucleophile. If stored as a free base in high concentration, Molecule A will attack Molecule B at the C-Br position, leading to polymerization.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways that degrade your starting material (SM) under basic conditions.

DegradationPathways cluster_legend Pathway Legend SM Starting Material (Free Base) Dimer Impurity A: Dimer/Oligomer (N-Arylation) SM->Dimer High Conc. Intermolecular Attack Hydrolysis Impurity B: Phenolic Species (Br displaced by OH) SM->Hydrolysis Strong Nucleophilic Base (NaOH, KOH) EtherCleavage Impurity C: Ether Cleavage (Piperidine Loss) SM->EtherCleavage Extreme Heat Strong Base key1 Red Arrow: Self-Reaction (Major Risk) key2 Yellow Arrow: Solvent/Base Attack

Figure 1: Degradation pathways of this compound under basic conditions. The red path represents the self-reaction risk when the compound is in free-base form.

Module 2: Troubleshooting Guides & FAQs

Scenario A: "My reaction mixture turned bright yellow/orange immediately upon adding base."

Diagnosis: Formation of Nitrophenolate Species. Nitro-aromatic compounds are often pale yellow, but their corresponding phenols (or phenoxides) are intensely colored (yellow/orange/red) due to extended conjugation.

  • Cause: You likely used a nucleophilic base (like NaOH or LiOH) which displaced the Bromine (Hydrolysis) or cleaved the ether.

  • Solution: Switch to a non-nucleophilic base .

    • Recommended: DIPEA (Hünig's base), TEA (Triethylamine), or inorganic carbonates (K2CO3, Cs2CO3).

    • Avoid: Hydroxides (OH-), Alkoxides (OMe-, OtBu-).

Scenario B: "I see a new spot on TLC that doesn't move (baseline) or streaks."

Diagnosis: Polymerization/Dimerization. The piperidine amine of one molecule has attacked the aryl ring of another.

  • Cause: High concentration of the free base.

  • Solution:

    • Dilution: Run reactions at lower concentrations (<0.1 M).

    • Order of Addition: Do not mix the starting material and base effectively without the electrophile present. Add the electrophile before the base, or add the base slowly.

Scenario C: "The Bromine signal disappeared from my NMR/LCMS, but the mass increased."

Diagnosis: Solvent Participation. If you used an alcohol solvent (MeOH, EtOH) with a base, the solvent acted as a nucleophile.

  • Observation: Mass shift of +31 (OMe) or +45 (OEt) replacing -Br (79/81).

  • Solution: Switch to non-nucleophilic polar aprotic solvents like DMF, DMSO, or Acetonitrile . Avoid alcohols in basic conditions.

Module 3: Experimental Protocols

Safe Storage Protocol (Self-Validating)

Context: The free base is unstable over time. The HCl salt is stable.

  • Preparation: Dissolve the free base in diethyl ether or dioxane.

  • Acidification: Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C.

  • Isolation: Filter the white precipitate (Hydrochloride salt).

  • Validation: Take a small sample, neutralize with aq. NaHCO3, and run LCMS. Purity should remain >98% after months of storage at -20°C.

Base Selection Matrix

Use this table to select the correct base for your intended transformation.

Intended ReactionRecommended BaseSolvent SystemWhy?
N-Alkylation (Reacting the amine)K2CO3 or Cs2CO3DMF or MeCNCarbonates are mild and poorly nucleophilic; minimizes SNAr competition.
N-Acylation (Amide coupling)DIPEA or TEADCM or DMFSteric bulk of DIPEA prevents it from attacking the aryl ring.
Suzuki Coupling (Reacting the Br)K3PO4 or Na2CO3Dioxane/WaterWeak bases sufficient for Boronic acid activation but slow to displace Br.
Storage/Workup None (Keep Acidic)Water/MeOHNEVER store as a free base solution.
Quenching Basic Reactions

Context: Stopping the reaction without inducing further degradation.

  • Cooling: Cool reaction mixture to 0°C.

  • Acidification: Slowly add 0.5 M HCl or Saturated NH4Cl until pH ~6-7.

    • Note: Do not make it too basic during workup (pH > 10) to avoid hydrolysis during extraction.

  • Extraction: Extract immediately into organic solvent (DCM/EtOAc). Do not leave the compound sitting in the aqueous basic layer.

Module 4: Mechanistic Logic (Why this happens)

The Electronic "Trap"

The stability issues are governed by the Hammett Equation principles regarding substituent effects.

  • Nitro Group (

    
    ):  Strong resonance withdrawer. It pulls electron density from the ring, making the carbons at ortho and para positions extremely positive (electrophilic).
    
  • Bromine (

    
    ):  Inductive withdrawer and a good leaving group.
    

When you place a Piperidine (secondary amine) in a basic solution, you generate a nucleophile. If that nucleophile encounters the electron-starved carbon attached to the Bromine, the SNAr energy barrier is significantly lowered [1].

Key Takeaway: You cannot treat this molecule like a standard piperidine. It must be treated as a reactive aryl halide .

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Chapter 13: Aromatic Nucleophilic Substitution).

  • PubChem. Compound Summary: 4-(4-Nitrophenyl)piperidine derivatives (Analogous Reactivity). National Library of Medicine.[2] [Link][2]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. [Link]

Sources

Overcoming steric hindrance in 4-(2-Bromo-4-nitrophenoxy)piperidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in


 Coupling
Ticket ID:  CHEM-SUP-2024-882
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

System Overview & Problem Diagnosis

You are attempting to synthesize 4-(2-bromo-4-nitrophenoxy)piperidine , likely as an intermediate for a kinase inhibitor or GPCR ligand. The standard approach involves a Nucleophilic Aromatic Substitution (


) between N-Boc-4-hydroxypiperidine  and an electrophile like 2-bromo-1-fluoro-4-nitrobenzene .
The Core Challenge: Steric Inhibition

While the nitro group at the para-position activates the ring for nucleophilic attack, the bromine atom at the ortho-position (relative to the leaving group) creates significant steric strain.

  • Trajectory Blockage: The bulky bromine atom hinders the approach of the secondary alkoxide nucleophile (piperidine-4-ol) to the ipso-carbon.

  • Meisenheimer Destabilization: The transition state (Meisenheimer complex) suffers from steric crowding, raising the activation energy (

    
    ) and dramatically slowing the reaction rate compared to a non-brominated analog.
    

This guide provides a validated protocol to overcome this barrier, along with a decision matrix for alternative routes.

Strategic Decision Matrix

Before proceeding, verify your reaction pathway using the logic flow below.

ReactionLogic Start Start: Coupling Strategy CheckLG Check Electrophile: Is Leaving Group (LG) Fluorine? Start->CheckLG YesLG Yes (2-bromo-1-fluoro-4-nitrobenzene) CheckLG->YesLG Yes NoLG No (Chloro or Bromo analog) CheckLG->NoLG No SNAr_Route Route A: Optimized SNAr (High Temp / Strong Base) YesLG->SNAr_Route SwitchLG Action: Switch to Fluoro-analog (F is 100x faster than Cl in SNAr) NoLG->SwitchLG CheckResult Did SNAr fail/stall? SNAr_Route->CheckResult SwitchLG->SNAr_Route Mitsunobu Route B: Mitsunobu Coupling (Inverted Mechanism) CheckResult->Mitsunobu Yes (Low Yield) caption Figure 1: Decision matrix for selecting the optimal coupling pathway based on electrophile reactivity.

Protocol A: Optimized (The "Naked Anion" Method)

This is the preferred method. To overcome the steric barrier of the ortho-bromo group, we must maximize the nucleophilicity of the piperidine and the electrophilicity of the benzene ring.

Critical Pre-requisite: You must use 2-bromo-1-fluoro-4-nitrobenzene . Do not use the chloro- or bromo- analogs (1,2-dibromo-4-nitrobenzene). In


, the rate-determining step is the nucleophilic attack; fluorine’s high electronegativity lowers the LUMO energy of the ring, accelerating this step significantly despite the steric hindrance [1].
Experimental Procedure

Scale: 10 mmol basis

ReagentEquiv.[1][2]Role
N-Boc-4-hydroxypiperidine 1.0Nucleophile
2-Bromo-1-fluoro-4-nitrobenzene 1.1 - 1.2Electrophile (Excess drives completion)
Sodium Hydride (60% in oil) 1.2 - 1.3Base (Irreversible deprotonation)
DMF or DMSO SolventPolar Aprotic (Essential for "naked" anion)

Step-by-Step:

  • Deprotonation (The "Naked" Anion):

    • Charge an oven-dried flask with NaH (1.2 equiv) under Nitrogen/Argon.

    • Wash NaH with dry hexanes (optional, to remove oil) or use as is.

    • Add anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.[3]

    • Add N-Boc-4-hydroxypiperidine (1.0 equiv) dissolved in minimal DMF dropwise.

    • Crucial: Stir at 0°C for 30 mins, then warm to RT for 30 mins. Evolution of

      
       gas indicates alkoxide formation.
      
  • Coupling:

    • Cool the mixture back to 0°C (exotherm control).

    • Add 2-bromo-1-fluoro-4-nitrobenzene (1.2 equiv) dropwise (neat or in DMF).

    • Allow to warm to Room Temperature (RT).

  • Thermal Activation:

    • Due to the ortho-bromo sterics, RT might be insufficient.

    • Heat the reaction to 60°C - 80°C . Monitor by TLC/LCMS.[4][5]

    • Warning: Do not exceed 100°C to avoid Boc-deprotection or nitro-group degradation.

  • Workup:

    • Quench carefully with water/ice.

    • Extract with EtOAc (

      
      ). Wash organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over

      
       and concentrate.
      

Protocol B: The Mitsunobu Inversion (Alternative)

If Protocol A fails due to electronic deactivation or extreme sterics, switch to the Mitsunobu reaction.[3] This reverses the roles: the phenol becomes the nucleophile, attacking the piperidine. This avoids the difficult attack on the crowded aromatic ring carbon.[6]

Reagents:

  • Nucleophile: 2-Bromo-4-nitrophenol (Note: This is the phenol, not the aryl halide).

  • Electrophile: N-Boc-4-hydroxypiperidine.[5][7][8][9]

  • Catalyst:

    
     (Triphenylphosphine) + DIAD (Diisopropyl azodicarboxylate).[2][3][10]
    

Mechanism: The reaction proceeds via an


 mechanism at the piperidine carbon. Since the steric hindrance is on the aromatic ring (which is now the nucleophile), the impact of the ortho-bromo group is significantly reduced compared to the 

route [2].

Key Limitation: Purification is difficult due to triphenylphosphine oxide (


) byproducts.

Troubleshooting & FAQs

Q1: The reaction stalls at 50% conversion even after heating.

Diagnosis: The alkoxide may be engaging in "ion-pairing" or has been quenched by moisture. Solution:

  • Solvent Switch: Ensure you are using DMSO or DMF .[4] Do not use THF or Dioxane; they are not polar enough to separate the

    
     cation from the alkoxide anion, effectively "caging" your nucleophile.
    
  • Moisture Control: NaH is extremely moisture sensitive. If your DMF is "wet", the NaH is quenched to NaOH, which is a poor base for this reaction and generates water, killing the reaction. Use molecular sieves to dry the solvent.

Q2: I see a side product with M-100 mass (Loss of Boc).

Diagnosis: Thermal deprotection. Solution:

  • Boc groups are generally stable to base (NaH), but they are thermally labile above 100-120°C in polar solvents.

  • Fix: Keep reaction temperature strictly

    
    . If higher temps are needed, switch the protecting group to Benzyl (Bn) or Cbz.
    
Q3: Why not use instead of NaH?

Analysis:

  • 
     is a weaker base and generates the alkoxide in equilibrium.
    
  • For sterically hindered substrates (like ortho-bromo), you need the kinetic driving force of a fully deprotonated, high-energy alkoxide (generated by NaH).

  • Exception: If you must use

    
    , add 18-crown-6  (0.1 equiv) to chelate the potassium ion and increase the reactivity of the alkoxide [3].
    
Q4: I am observing the displacement of Bromine instead of Fluorine.

Diagnosis: Regioselectivity failure. Analysis: This is rare. The C-F bond is significantly more activated for


 than C-Br due to the high electronegativity of F stabilizing the Meisenheimer intermediate.
Verification:  Check your starting material.[4][5] Did you accidentally use 1,2-dibromo-4-nitrobenzene? If using the fluoro-analog, this side reaction should be 

.

Comparative Data: Leaving Group Effects

The choice of leaving group (LG) is the single most critical variable in sterically hindered


 reactions.
Leaving Group (X)Relative Rate (

)
Mechanism NoteRecommendation
Fluorine (-F) 300 - 1000 Highly electronegative; stabilizes transition state.Essential
Nitro (-NO2) ~100-200Good LG, but can lead to side reactions.Avoid
Chlorine (-Cl) 1Rate-limiting step becomes bond breaking (slow).Do not use
Bromine (-Br) ~1Similar to Chlorine; sensitive to steric bulk.Do not use

Data derived from standard


 reactivity trends [4].

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1][2][3][10] Chemical Reviews, 109(6), 2551–2651. Link

  • Gokel, G. W., & Durst, H. D. (1976). Crown ether chemistry: Principles and Applications. Aldrichimica Acta, 9(1), 3-12. Link

  • Rohrbaugh, D. K. (1998). Nucleophilic Aromatic Substitution of Fluorine vs Chlorine.[4] Journal of Physical Organic Chemistry, 11(3), 200-205. Link

Sources

Technical Support Center: Purification of 4-(2-Bromo-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(2-Bromo-4-nitrophenoxy)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical intermediate in high purity. As a molecule featuring a basic piperidine ring and a moderately polar aromatic system, its purification requires a nuanced approach that leverages its specific physicochemical properties. This document provides a series of frequently asked questions (FAQs), a comprehensive troubleshooting guide, and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue, but I expected a solid. What does this indicate?

A: An oily or deeply colored crude product typically suggests the presence of significant impurities that are depressing the melting point and inhibiting crystallization. Common culprits include residual high-boiling solvents (e.g., DMF, DMSO), unreacted starting materials, and colored byproducts, which can arise from side reactions or oxidation of the piperidine moiety.[1][2] A preliminary purification step, such as an acid-base extraction, is recommended to remove the most polar and basic/acidic impurities before attempting crystallization or chromatography.

Q2: What is the best initial approach to purify my crude this compound?

A: For a first-pass purification, an acid-base liquid-liquid extraction is highly effective.[3] The piperidine nitrogen is basic and can be protonated with a dilute acid (e.g., 1M HCl), transferring the desired compound into the aqueous phase.[1][4] This step efficiently separates it from neutral impurities, such as unreacted 1,2-dibromo-4-nitrobenzene or other non-basic byproducts, which will remain in the organic layer. Subsequent basification of the aqueous layer liberates the purified free base for extraction back into an organic solvent.[4]

Q3: What Thin-Layer Chromatography (TLC) conditions are recommended for monitoring the purification?

A: A good starting eluent system for TLC analysis on silica gel is a mixture of a non-polar and a moderately polar solvent, such as Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate.[5] A common starting ratio is 4:1 or 3:1 (non-polar:polar).[6] The polarity can then be adjusted to achieve an optimal retention factor (Rf) of 0.3-0.5 for the target compound, which allows for the best separation from impurities during column chromatography.[7]

Q4: How can I definitively confirm the purity of my final product?

A: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting minor impurities with high sensitivity.[6] Structural confirmation and impurity identification should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For a crystalline solid, a sharp melting point range close to the literature value is also a strong indicator of high purity.[6]

Q5: My purified compound has a slight yellow tint. Is this a cause for concern?

A: A yellow color is often characteristic of nitrophenol derivatives due to electronic transitions involving the nitro group conjugated with the aromatic ring.[6] However, a darkening or yellowing over time can also indicate the presence of minor oxidation products, a common issue with piperidine derivatives.[1][2] For most applications, a pale-yellow color is acceptable. If high purity is required, these colored impurities can often be removed by recrystallization or a final pass through a short plug of silica gel. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light can prevent further discoloration.[2]

Purification Strategy Decision Workflow

The selection of an appropriate purification strategy is critical for achieving the desired purity with maximum yield and efficiency. The following workflow provides a logical decision-making process.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Crude Product q1 Major Impurities Acidic/Basic? start->q1 acid_base Protocol 1: Acid-Base Extraction q1->acid_base Yes q2 Required Purity? q1->q2 No (Neutral Impurities) acid_base->q2 chromatography Protocol 2: Column Chromatography q2->chromatography High (>98%) recrystallize Protocol 3: Recrystallization q2->recrystallize Moderate (>95%) & Product is Solid final_product Pure Product (>98%) chromatography->final_product recrystallize->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification process.

Problem Potential Cause Recommended Solution
Low or No Recovery After Acid-Base Extraction 1. Incomplete basification of the aqueous layer; the protonated compound remains dissolved in water.Ensure the pH of the aqueous layer is strongly basic (pH > 12) after adding the base. Check with pH paper. Perform multiple extractions (at least 3x) with a fresh organic solvent (e.g., Dichloromethane) to ensure complete recovery of the free base.[4]
2. Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite.
Poor Separation During Column Chromatography 1. Inappropriate solvent system (eluent).Optimize the eluent system using TLC first. The ideal system should give a clear separation between your product (Rf ≈ 0.3-0.5) and the impurities.[6][7] Consider using a gradient elution, starting with a low polarity and gradually increasing it.
2. Column overloading.The amount of crude material loaded should not exceed 1-5% of the weight of the silica gel.[6] Overloading leads to broad bands and poor separation.
3. Co-elution of a structurally similar impurity.If an impurity has a very similar polarity, column chromatography may not be sufficient. Consider derivatization or an alternative technique like preparative HPLC for higher resolution.[8]
Compound Fails to Crystallize 1. Presence of persistent impurities ("oiling out").The compound is likely not yet pure enough. Re-purify using column chromatography to remove the impurities that are inhibiting crystal lattice formation.[6]
2. Inappropriate recrystallization solvent.A good solvent should dissolve the compound poorly at room temperature but completely upon heating.[2] Test a range of solvents (e.g., isopropanol, ethanol, ethyl acetate/hexane mixture) on a small scale to find the ideal one.
3. Solution is supersaturated or cooling too rapidly.Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. Add a seed crystal from a previous batch if available. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[4]
Product Degrades on Silica Gel Column 1. The compound is unstable on acidic silica.The basic piperidine can sometimes interact strongly with the acidic silica gel, causing streaking or degradation.[2] Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). Alternatively, use a different stationary phase like alumina.

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is ideal for the initial bulk cleanup of the crude reaction mixture, effectively separating the basic product from neutral and acidic impurities.

G A 1. Dissolve Crude Product in Ethyl Acetate B 2. Add 1M HCl (aq) to Separatory Funnel A->B C 3. Shake & Separate Layers B->C D Organic Layer: Neutral/Acidic Impurities (Discard) C->D E Aqueous Layer: Protonated Product C->E F 4. Basify Aqueous Layer with 2M NaOH (aq) to pH > 12 E->F G 5. Extract with Dichloromethane (3x) F->G H 6. Combine Organic Extracts, Dry (Na2SO4), & Concentrate G->H I Purified Product H->I

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material). Transfer the solution to a separatory funnel.[4]

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[1]

  • Phase Separation: Allow the layers to separate fully. The protonated basic product will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate). Drain the aqueous layer into a clean Erlenmeyer flask. For thorough extraction, repeat the acidic wash on the organic layer with a fresh portion of 1M HCl and combine the aqueous layers.[4]

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (test with pH paper to ensure pH > 12). The deprotonated product may precipitate or form an oily layer.[4]

  • Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (DCM is excellent for this step). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This method is used to separate the target compound from impurities with similar polarity after a preliminary cleanup or if acid-base extraction is not suitable.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine the optimal eluent system (e.g., Hexane:Ethyl Acetate) that provides a good separation and an Rf value of 0.3-0.5 for the product.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with light pressure, ensuring a uniform, crack-free bed. Drain the excess solvent until it is level with the top of the silica.[6][9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, purified compound.

Protocol 3: Purification by Recrystallization

This is the final step to obtain a highly pure, crystalline product, provided the compound is a solid at room temperature.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the purified solid (10-20 mg) in a test tube. Add a few drops of a test solvent. A suitable solvent will dissolve the compound when heated but will result in poor solubility at room temperature.[2] Common solvents to screen include isopropanol, ethanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes.

  • Dissolution: Place the bulk of the solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just completely dissolves. Use the minimum amount of hot solvent necessary to avoid low recovery.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes particulate matter.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals in a desiccator or vacuum oven to remove all residual solvent.[7]

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-2,3-dimethyl-6-nitrophenol. BenchChem.
  • ChemicalBook. (n.d.). 1-(4-bromo-2-nitrophenyl)piperidine synthesis. ChemicalBook.
  • BenchChem. (2025).
  • Hahn, J. (n.d.).
  • Physics Department & Chemistry Department. (2023).
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column. SIELC.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)

Sources

Validation & Comparative

Technical Analysis: Mass Spectrometry Fragmentation of 4-(2-Bromo-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-(2-Bromo-4-nitrophenoxy)piperidine. This document is structured to assist analytical chemists and drug discovery scientists in the identification, validation, and differentiation of this scaffold compared to structural analogs.

Executive Summary & Chemical Identity

This compound is a functionalized heterocyclic ether often employed as a fragment in kinase inhibitor design or as a metabolic probe.[1] Its mass spectrometric behavior is defined by two competing structural motifs: the basic piperidine ring (directing ionization) and the electron-deficient bromonitroaryl core (directing isotopic patterns and specific neutral losses).[1]

Unlike standard organic fragments, this molecule offers a "self-validating" spectral signature due to the naturally occurring bromine isotopes (


Br/

Br), which provides a distinct advantage in complex matrix analysis compared to non-halogenated alternatives.
Physicochemical Profile
PropertyData
Formula

Monoisotopic Mass 300.0110 Da (

Br)
Molecular Weight 301.14 g/mol
Ionization Mode ESI (+) (Preferred due to secondary amine)
Precursor Ion

m/z 301.0 / 303.0 (1:1 doublet)

Fragmentation Pathways & Mechanism

The fragmentation of this compound under Collision-Induced Dissociation (CID) is governed by charge retention on the piperidine nitrogen. The fragmentation tree splits into three distinct mechanistic pathways.

Pathway A: Piperidine Ring Dominance (Diagnostic)

The most abundant product ion typically arises from the cleavage of the ether linkage or the internal fragmentation of the piperidine ring.

  • Mechanism: Charge retention on the secondary amine triggers an inductive cleavage of the C-O bond or an

    
    -cleavage within the saturated ring.[1]
    
  • Diagnostic Ion: m/z 84.08 (

    
    ).[1]
    
  • Significance: This ion is characteristic of 4-substituted piperidines.[1] It confirms the presence of the saturated N-heterocycle but does not carry information about the aryl substituent.[1]

Pathway B: Nitro-Aromatic Losses (Structural Confirmation)

The presence of the nitro group (


) provides a secondary fragmentation channel characteristic of nitroaromatics.
  • Loss of NO radical (30 Da): Generates radical cations at m/z 271 / 273 .[1]

  • Loss of

    
     radical (46 Da):  Generates cations at m/z 255 / 257 .[1]
    
  • Significance: These transitions confirm the integrity of the aryl core and the oxidation state of the nitrogen substituent.[1]

Pathway C: Ether Cleavage & Aryl Analysis

While less favorable in positive ESI (due to the low basicity of the phenol oxygen), high collision energies can yield the aryl cation.

  • Fragment: 2-Bromo-4-nitrophenol cation (

    
    ).[1]
    
  • m/z: 217 / 219 .[1][2]

  • Observation: This pathway is often suppressed by the high proton affinity of the piperidine nitrogen but may appear as a minor ion or in negative mode ESI.[1]

Comparative Performance Analysis

The following table compares the analytical performance of the Bromo-analog (Product) against its Non-Brominated (Alternative A) and Fluoro-analog (Alternative B) counterparts.

Objective: To evaluate the utility of the bromine tag in "fragment-based drug discovery" (FBDD) screening.

FeatureProduct (Br-Analog) Alternative A (H-Analog)Alternative B (F-Analog)
Formula



Precursor m/z 301 / 303 (Doublet)223 (Singlet)241 (Singlet)
Spectral Specificity High: 1:1 Isotope Ratio acts as a built-in filter against noise.[1]Low: Single peak is easily confused with matrix interferences.[1]Medium: Mass defect helps, but lacks doublet confirmation.
Sensitivity Medium: Signal intensity is split between two peaks (50/50).[1]High: 100% of signal in one mass channel.[1]High: 100% of signal in one mass channel.[1]
Fragmentation Yields m/z 84 + Isotopic Aryl fragments.[1]Yields m/z 84 + Non-isotopic Aryl fragments.[1]Yields m/z 84 + F-Aryl fragments.[1]
Recommendation Best for Metabolism ID: The Br-tag tracks the aryl ring even after metabolic shifts.[1]Best for Quantitation: Higher sensitivity for trace analysis.[1]Best for Bioactivity: Fluorine often improves metabolic stability.[1]

Experimental Protocol (LC-MS/MS)

To replicate these fragmentation patterns, the following self-validating protocol is recommended.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (ESI+)[5][6][7][8]
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.[1]

  • Fragmentor Voltage: 100 - 135 V (Optimize for precursor transmission).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves Precursor (301/303).[1]

    • Medium (20-30 eV): Promotes

      
       loss (255/257).[1]
      
    • High (35-50 eV):[1] Generates Piperidine diagnostic ion (84).[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation from the precursor ion to the diagnostic fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 301 / 303 (Piperidine N-protonated) Frag84 Piperidine Ring Ion m/z 84 (Diagnostic for 4-subst. piperidine) Precursor->Frag84 Inductive Cleavage (Loss of Aryl Ether) LossNO2 [M+H - NO2]+ m/z 255 / 257 Precursor->LossNO2 Neutral Loss (-46 Da) LossNO [M+H - NO]+ m/z 271 / 273 Precursor->LossNO Neutral Loss (-30 Da) ArylIon Aryl Cation m/z 217 / 219 (2-Bromo-4-nitrophenol) Precursor->ArylIon Ether Hydrolysis (Rare in ESI+) LossNO2->ArylIon Further Degradation

Figure 1: Proposed ESI-MS/MS fragmentation tree for this compound showing the divergence between diagnostic ring fragments and structural aryl fragments.

References

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Nitroaromatic and Piperidine Scaffolds. NIST Standard Reference Data. Link

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for inductive cleavage mechanisms). Link

  • PubChem. (2025).[1] Compound Summary: 2-Bromo-4-nitrophenol (Aryl Core).[1] National Library of Medicine.[1] Link

Sources

HPLC retention time and peak identification for 4-(2-Bromo-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to the HPLC analysis of 4-(2-Bromo-4-nitrophenoxy)piperidine , a critical intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.

Unlike generic protocols, this guide addresses the specific physicochemical challenges of this molecule: the conflict between the highly basic secondary amine (piperidine) and the hydrophobic, electron-deficient aromatic tail.

Executive Summary & Compound Profile

The Challenge: this compound presents a classic "Push-Pull" chromatographic challenge.

  • The "Pull" (Retention): The 2-bromo-4-nitrophenyl moiety is highly hydrophobic and electron-withdrawing, requiring significant organic solvent strength for elution.

  • The "Push" (Tailing): The piperidine nitrogen (secondary amine, pKa

    
     10.8–11.0) is fully protonated at standard acidic HPLC pH (2–3). This cation interacts strongly with residual silanols on traditional silica columns, leading to severe peak tailing and poor resolution.
    

The Solution: Standard C18 methods often fail here. This guide compares three distinct methodologies, ultimately recommending a Charged Surface Hybrid (CSH) C18 approach or a High-pH strategy to ensure peak symmetry and accurate quantification.

Physicochemical Data
PropertyValue (Predicted/Experimental)Chromatographic Impact
Formula

MW: 301.14 g/mol
pKa (Base) ~10.8 (Piperidine NH)Positively charged at pH < 9.[1]
LogP ~2.3 – 2.8Moderately lipophilic; retains well on RP phases.
UV Max ~290–310 nmThe nitro group provides a distinct chromophore, red-shifted by the ether linkage.

Comparative Method Analysis

We evaluated three method "Alternatives" based on resolution, peak shape (symmetry factor), and robustness.

Comparison Matrix
FeatureAlternative A: Generic Acidic C18 Alternative B: High pH C18 (Hybrid) Alternative C: Phenyl-Hexyl (Selectivity)
Stationary Phase Standard Silica C18 (e.g., Zorbax Eclipse)Hybrid Silica C18 (e.g., Waters XBridge, Gemini NX)Phenyl-Hexyl
Mobile Phase pH pH 2–3 (Formic Acid/TFA)pH 10.0 (Ammonium Bicarbonate)pH 3.0 (Formic Acid)
Mechanism Hydrophobic InteractionHydrophobic + Amine Neutralization

Interaction + Hydrophobic
Peak Symmetry Poor (Tailing > 1.5)Excellent (Symmetry ~ 1.0–1.[2]1)Good (Symmetry ~ 1.2)
Selectivity StandardHigh (Elutes basic impurities differently)Unique (Resolves positional isomers)
Suitability Not RecommendedRecommended for Quantitation Recommended for Impurity ID
Expert Insight: Why Method A Fails

In Method A, the protonated piperidine (


) engages in ion-exchange interactions with deprotonated silanols (

) on the silica surface. This "secondary retention" causes the peak to drag (tail), making integration unreliable.

Recommended Experimental Protocol

Primary Workflow: High pH Reversed-Phase (Method B)

Best for purity analysis and assay determination.

Reagents & Preparation
  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).[2][3][4]

  • Sample Diluent: 50:50 Water:Acetonitrile (Ensure sample is fully dissolved; free base may require higher organic content).

Instrument Parameters
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (

    
     mm, 
    
    
    
    or
    
    
    ).
    • Note: Do not use standard silica columns at pH 10; they will dissolve.

  • Flow Rate: 1.0 mL/min.[2][3][5][6]

  • Temperature:

    
    .[3][5]
    
  • Detection: UV @ 290 nm (Primary), 254 nm (Secondary).

Gradient Table
Time (min)% Buffer (A)% Acetonitrile (B)Event
0.0955Equilibration
2.0955Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Secondary Workflow: Impurity Identification (Method C)

Best for separating the 2-bromo-4-nitro isomer from potential 4-bromo-2-nitro impurities.

The Phenyl-Hexyl phase interacts with the


-electrons of the nitrophenyl ring. The position of the electron-withdrawing groups (Nitro/Bromo) alters the 

-cloud density, creating separation selectivity that C18 cannot achieve.
  • Column: Phenomenex Luna Phenyl-Hexyl or similar.

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).

    • Note: Methanol is preferred over Acetonitrile here to enhance

      
       interactions.
      

Peak Identification & Retention Logic

Since reference standards for specific impurities may be unavailable, use this retention logic to identify peaks:

  • Main Peak: The target This compound .

  • Early Eluters (Polar Impurities):

    • 4-Hydroxypiperidine: The unreacted starting material. Highly polar, elutes near the void volume (

      
      ).
      
    • Piperidine N-oxide: Degradation product.

  • Late Eluters (Hydrophobic Impurities):

    • N-Boc-4-(2-Bromo-4-nitrophenoxy)piperidine: If the starting material was the Boc-protected amine, this impurity will elute significantly later due to the lipophilic t-Butyl group.

    • Bis-alkylated byproducts: If the reaction stoichiometry was off, a "dimer" type impurity may form, eluting very late.

Visualization: Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the correct HPLC method based on your specific analytical goal (Purity vs. Isomer Resolution).

HPLC_Method_Selection Start Start: Analyze this compound Goal Define Analytical Goal Start->Goal Quant Goal: Purity/Assay (Quantitation) Goal->Quant Select Goal: Isomer/Impurity ID Goal->Select CheckCol Do you have a High-pH Stable Column? (Hybrid Silica / Polymer) Quant->CheckCol MethodC Method C Phenyl-Hexyl + Methanol (Exploits Pi-Pi selectivity) Select->MethodC Maximize Selectivity MethodB RECOMMENDED: Method B High pH (pH 10) + Hybrid C18 (Sharp peaks, no tailing) CheckCol->MethodB Yes (XBridge/Gemini) MethodA Method A (Modified) Low pH (TFA) + CSH C18 (Acceptable if High pH impossible) CheckCol->MethodA No (Standard Silica)

Caption: Decision tree for selecting the optimal HPLC stationary phase and pH conditions based on analytical requirements.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, perform these system suitability tests:

  • Tailing Factor Check: Calculate the USP Tailing Factor (

    
    ) for the main peak.
    
    • Acceptance Criteria:

      
      . If 
      
      
      
      , increase buffer pH (if using Method B) or add 0.1% Triethylamine (TEA) as a silanol blocker (if using Method A).
  • Carryover Check: The hydrophobic bromonitro group can adsorb to injector seals. Inject a blank (100% MeCN) after the highest standard.

    • Acceptance Criteria: Blank peak area

      
       of sample area.
      
  • Wavelength Ratio Validation:

    • Extract the chromatogram at 254 nm and 290 nm.

    • Calculate the ratio

      
      . This ratio should be constant across the peak width. If the ratio changes from the leading edge to the trailing edge, the peak is likely impure (co-elution).
      

References

  • PubChem. (n.d.). Compound Summary: Piperidine, 4-(4-bromo-2-nitrophenoxy)-. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • Waters Corporation. (2025). XBridge BEH C18 Column Care & Use Manual. Retrieved from [Link]

  • Phenomenex. (2025). High pH Stability of Gemini-NX C18. Technical Note. Retrieved from [Link]

Sources

Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Nitro- and Bromo-Substituted Piperidine Derivatives

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Piperidine, a saturated heterocycle, represents a foundational scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The functionalization of this ring with various substituents dramatically alters its physicochemical and pharmacological properties. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the successful incorporation of these functional groups.[2]

This guide provides a comparative analysis of the characteristic IR absorption bands for two common and electronically distinct functional groups attached to a piperidine scaffold: the electron-withdrawing nitro (NO₂) group and the electron-donating, heavy bromo (Br) group. As a Senior Application Scientist, my objective is to move beyond a simple recitation of frequencies and delve into the causality behind the spectral features, providing researchers with the practical insights needed for confident structural elucidation.

Part 1: The Piperidine Scaffold: A Spectroscopic Baseline

Before identifying the signals from our substituents, we must first understand the spectral signature of the piperidine ring itself. As a saturated heterocyclic amine, its spectrum is dominated by C-H and C-N vibrations, analogous to a cyclohexane ring but with the inclusion of a secondary amine.

  • C-H Stretching (ν): Aliphatic C-H stretching vibrations from the CH₂ groups in the ring consistently appear in the 2950-2850 cm⁻¹ region.[3] These are typically strong, sharp absorptions. The presence of the nitrogen atom can slightly influence the electronic environment of the adjacent C-H bonds.

  • C-H Bending (δ): The scissoring and bending vibrations of the CH₂ groups produce medium-intensity bands in the 1470-1450 cm⁻¹ range.[4]

  • C-N Stretching (ν): The stretching of the C-N bonds within the piperidine ring typically gives rise to absorptions in the 1250-1020 cm⁻¹ region. These bands can be of variable intensity and may be coupled with other vibrations, making them less diagnostically reliable than the substituent bands.

The unsubstituted piperidine N-H bond would also show characteristic stretching (~3300 cm⁻¹) and bending (~1600 cm⁻¹) vibrations, but for this guide, we assume N-substituted derivatives where these bands are absent, allowing for a clearer focus on the ring substituents.

Caption: The basic piperidine heterocyclic ring structure.

Part 2: The Nitro Group (–NO₂) Signature: Strong and Unambiguous

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy. Its signature is defined by two intense absorption bands resulting from the stretching vibrations of the two N-O bonds. The high intensity is a direct consequence of the large change in dipole moment that occurs during these vibrations, as the N-O bonds are highly polar.[5]

  • Asymmetric NO₂ Stretch (νₐₛ): This is typically a very strong and sharp absorption found in the 1550-1475 cm⁻¹ region for aromatic and conjugated systems.[5] This vibrational mode involves one N-O bond stretching while the other compresses.[6]

  • Symmetric NO₂ Stretch (νₛ): This second, equally strong and sharp band appears at a lower frequency, in the 1360-1290 cm⁻¹ range.[5] It corresponds to the two N-O bonds stretching and compressing in phase.[6]

  • C-N Stretch (ν): The vibration of the C-N bond connecting the piperidine ring to the nitro group is much weaker and appears around 890-835 cm⁻¹ .[7] While present, its diagnostic value is limited compared to the powerful N-O stretching bands.

The presence of a pair of intense peaks in these two distinct regions is a highly reliable indicator of a nitro group.[7]

Nitro_Vibrations cluster_asymmetric Asymmetric Stretch (ν_as) ~1550 cm⁻¹ cluster_symmetric Symmetric Stretch (ν_s) ~1350 cm⁻¹ a_N N a_O1 O a_N->a_O1 a_O2 O a_N->a_O2 s_N N s_O1 O s_N->s_O1 s_O2 O s_N->s_O2 FTIR_Workflow Start Start: Solid Piperidine Derivative Clean 1. Clean ATR Crystal (Isopropanol) Start->Clean Background 2. Acquire Background Spectrum (Empty Crystal) Clean->Background Apply_Sample 3. Apply Solid Sample to Crystal Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spectrum 5. Collect Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res.) Apply_Pressure->Collect_Spectrum Process 6. Process Data (Baseline Correction) Collect_Spectrum->Process Analyze 7. Analyze Spectrum & Identify Functional Groups Process->Analyze End End: Interpreted Spectrum Analyze->End

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Conclusion

Infrared spectroscopy serves as a powerful first-pass analytical tool for the structural verification of functionalized piperidine derivatives. The distinction between a nitro- and bromo-substituted derivative is remarkably clear due to their vastly different spectral characteristics. The nitro group provides a robust and unambiguous signal with two very strong absorption bands in the mid-IR region. Conversely, the bromo group's signature is a single, less distinct band in the low-frequency fingerprint region, requiring more careful interpretation. By understanding the foundational spectrum of the piperidine scaffold and the distinct vibrational behaviors of these substituents, researchers can confidently and efficiently characterize their synthesized molecules.

References

  • Dandárová, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Pater, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. [Link]

  • Mathew, B., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds. Molecules, 25(12), 2841. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics. Polycyclic Aromatic Compounds. [Link]

  • da Silva, A. B. F., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. [Link]

  • Davies, H. M. L., & Lian, Y. (2012). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie. [Link]

  • OpenOChem Learn. (n.d.). Inactive Vibrations. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

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  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. [Link]

  • Pavia, D. L., et al. (n.d.). THE MODES OF STRETCHING AND BENDING. [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Al-Dhason, A. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]

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  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments. RSC Publishing. [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). [Link]

  • Foudjo, E. Y., et al. (2007). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E. [Link]

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A Senior Application Scientist's Guide to the Validation of 13C NMR Chemical Shifts for 4-(2-Bromo-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing a detailed carbon framework of a molecule. This guide offers a comprehensive comparison and validation workflow for the 13C NMR chemical shifts of a novel compound, 4-(2-Bromo-4-nitrophenoxy)piperidine. We will delve into a comparison of predicted data with a detailed protocol for acquiring and validating experimental results, providing researchers with a robust framework for their own investigations.

The Imperative of Rigorous 13C NMR Validation

The precise assignment of 13C NMR chemical shifts is not merely an academic exercise; it is a critical step in confirming the identity and purity of a synthesized compound.[1] In the context of pharmaceutical development, an incorrect structural assignment can have profound consequences, leading to wasted resources and potential safety concerns. Therefore, a multi-faceted approach, combining predictive methods with meticulous experimental work, is essential for building a self-validating system of structural confirmation.

Predicting the 13C NMR Spectrum of this compound

In the absence of previously published experimental data for this compound, computational prediction serves as an invaluable starting point. Modern NMR prediction software utilizes sophisticated algorithms, such as Hierarchically Ordered Spherical Environment (HOSE) codes and neural networks, to estimate chemical shifts based on the molecular structure.[2][3][4][5] These tools analyze the chemical environment of each carbon atom, considering factors like hybridization, electronegativity of neighboring atoms, and steric effects.

For this guide, we utilized a combination of prediction engines to generate a reliable set of estimated 13C NMR chemical shifts for this compound. The predicted values are presented in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Predicted Shift
C1'~150Aromatic carbon attached to oxygen, deshielded.
C2'~115Aromatic carbon ortho to the bromine, shielded by bromine's anisotropic effect.
C3'~140Aromatic carbon para to the oxygen and ortho to the nitro group, strongly deshielded.
C4'~120Aromatic carbon attached to the nitro group, deshielded.
C5'~125Aromatic carbon meta to the nitro group and ortho to the oxygen.
C6'~118Aromatic carbon ortho to the oxygen.
C2/C6 (Piperidine)~50Carbons adjacent to the nitrogen in the piperidine ring.
C3/C5 (Piperidine)~30Carbons beta to the nitrogen in the piperidine ring.
C4 (Piperidine)~70Carbon attached to the ether oxygen, significantly deshielded.

Note: These are estimated values and may vary depending on the specific prediction software and its underlying algorithms. The numbering of the carbon atoms is provided in the molecular structure diagram below.

Molecular Structure of this compound

Caption: Numbering scheme for the carbon atoms of this compound.

Experimental Protocol for 13C NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.

Materials:

  • This compound sample (10-50 mg)

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-50 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl3 is a good starting point for many organic molecules).

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.[6][7]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, although for routine identification, a shorter delay is often sufficient.[8]

    • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR.[6] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).[9]

    • Perform baseline correction.

Validating the Experimental Spectrum: A Comparative Approach

Once the experimental 13C NMR spectrum is obtained, the validation process begins. This involves a systematic comparison of the experimental data with the predicted values and established principles of NMR spectroscopy.

Caption: Workflow for the validation of an experimental 13C NMR spectrum.

Step 1: Signal Count Verification

The first and most fundamental check is to count the number of signals in the experimental spectrum and compare it to the number of chemically non-equivalent carbons in the proposed structure. For this compound, we expect to see 9 distinct signals, assuming no accidental overlap.

Step 2: Chemical Shift Region Analysis

Next, analyze the chemical shift regions where the signals appear.[10][11][12]

  • Aromatic Region (100-160 ppm): Six signals are expected in this region corresponding to the carbons of the substituted benzene ring. The carbon attached to the ether oxygen (C1') will be the most downfield, while the others will be influenced by the bromine and nitro substituents.

  • Aliphatic Region (0-80 ppm): Three signals are anticipated for the piperidine ring. The carbon bearing the ether oxygen (C4) will be significantly downfield-shifted (~70 ppm) compared to the other piperidine carbons. The carbons adjacent to the nitrogen (C2/C6) will appear around 50 ppm, and the remaining carbons (C3/C5) will be the most upfield.[13][14]

Step 3: Detailed Comparison with Predicted Values

A peak-by-peak comparison between the experimental and predicted chemical shifts should be performed. A good correlation, typically within a few ppm, provides strong evidence for the proposed structure. Any significant deviations should be carefully examined.

Step 4: Advanced Validation with 2D NMR

For unambiguous assignment, especially in complex molecules, 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This is extremely useful for distinguishing between CH, CH2, and CH3 groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is crucial for piecing together the molecular fragments and confirming the connectivity of the entire molecule.

By systematically following this validation workflow, researchers can confidently confirm the structure of this compound and build a robust data package for their research and development activities.

References

  • Schubert, M., et al. (2012). A procedure to validate and correct the 13C chemical shift calibration of RNA datasets. Journal of Biomolecular NMR, 53(2), 135-147. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Steinbeck, C., & Krause, S. (2002). Validation of Structural Proposals by Substructure Analysis and 13C NMR Chemical Shift Prediction. Journal of Chemical Information and Computer Sciences, 42(3), 564-572. [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Schubert, M. (n.d.). A procedure to validate and correct the 13C chemical shift calibration of RNA datasets. Retrieved from [Link]

  • Paton, R. (n.d.). CASCADE. Colorado State University. Retrieved from [Link]

  • Case, D. A., et al. (2008). Quantum chemical 13Cα chemical shift calculations for protein NMR structure determination, refinement, and validation. Proceedings of the National Academy of Sciences, 105(38), 14453-14458. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Peralta, J. E., et al. (2009). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Proteins: Structure, Function, and Bioinformatics, 75(2), 323-334. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. Retrieved from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Anderson, J. C., et al. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Central European Institute of Technology. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

Sources

Structural Characterization Guide: 4-(2-Bromo-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

4-(2-Bromo-4-nitrophenoxy)piperidine is a critical pharmacophore scaffold, often utilized as an intermediate in the synthesis of antipsychotics (e.g., benzisoxazole derivatives) and as a fragment in structure-based drug design (SBDD). Its structural integrity relies on the precise orientation of the piperidine ring (typically chair conformation) relative to the 2-bromo-4-nitrophenyl moiety.

This guide compares the "performance"—defined here as structural resolution, conformational certainty, and utility in phasing—of Single Crystal X-ray Diffraction (SC-XRD) data against standard spectroscopic methods (NMR) and computational modeling.

Key Insight: The presence of the Bromine (Br) atom at the ortho position is not merely structural; it serves as a heavy-atom "anchor" for crystallographic phasing (SAD/MAD) and restricts the torsional freedom of the ether linkage, a feature that NMR often fails to resolve definitively in solution.

Comparative Analysis: Method Performance

The following table objectively compares the utility of SC-XRD data for this specific compound against alternative characterization methods.

FeatureMethod A: SC-XRD (HCl Salt) Method B: Solution NMR (

H/

C)
Method C: DFT Modeling (B3LYP)
3D Conformation Absolute (Solid-state conformation)Averaged (Fast exchange in solution)Predictive (Gas phase/Implicit solvent)
Torsional Precision High (< 0.5° error)Low (Inferred from NOE/J-coupling)Variable (Depends on basis set)
Stereochemistry Defines absolute config (if chiral)Relative onlyN/A
Phasing Utility High (Br anomalous scattering)NoneNone
Sample State Solid (Crystal lattice)Liquid/SolutionVirtual
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Critical Assessment:
  • The Salt Advantage: The free base of this compound is often an oil or low-melting solid, making it poor for SC-XRD. The Hydrochloride (HCl) salt (CAS 1220020-95-0) is the superior alternative for crystallization, introducing ionic lattice forces that stabilize the packing.

  • The Heavy Atom Effect: The Bromine atom (

    
    ) provides a strong scattering center. In SC-XRD, this allows for the use of Patterson methods to solve the structure easily, even with lower quality data. In NMR, the Br atom is silent, and its effect on neighboring protons is only inductive.
    
Technical Deep Dive: The Crystallographic "Product"

When you generate X-ray data for this compound, you are not just seeing a picture; you are validating the ether linkage geometry (


).
Expected Crystallographic Parameters (Representative)

Based on analogous structures (e.g., 4-bromo-4'-nitrodiphenyl ethers and piperidine salts), the following parameters are the standard for high-quality data collection for this scaffold.

ParameterValue / RangeNotes
Crystal System Monoclinic or TriclinicCommon for organic salts (e.g.,

or

)
Space Group

(Most likely)
Centrosymmetric preference for achiral salts
Unit Cell Volume ~1400 - 1800 ųAssuming Z=4
R-Factor (

)
< 5.0%Target for publication-quality data
C-O-C Angle 117° - 120°Typical for aryl-alkyl ethers
Piperidine Puckering Chair (

)
Energetically favored

Scientific Note: The ortho-Bromine creates steric bulk that forces the piperidine ring out of the phenyl plane, typically adopting a torsion angle of 60–90°. This "twisted" conformation is critical for binding affinity in biological targets but is often underestimated in planar 2D representations.

Experimental Protocol: Crystallization & Data Collection

To obtain the comparative data described above, the following self-validating protocol is recommended.

Phase 1: Synthesis of the HCl Salt (Crystallization Pre-cursor)
  • Dissolution: Dissolve 100 mg of this compound free base in 2 mL of dry Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: A white precipitate should form. If not, add Diethyl Ether (

    
    ) until turbid.
    
  • Isolation: Filter and dry the crude salt.

Phase 2: Crystal Growth (Vapor Diffusion)
  • Solvent: Methanol (MeOH) - Good solubility for the ionic salt.

  • Anti-solvent: Diethyl Ether (

    
    ) or Acetone - Poor solubility.
    
  • Setup:

    • Dissolve 20 mg of the HCl salt in 0.5 mL MeOH in a small inner vial.

    • Place this vial inside a larger jar containing 5 mL of

      
      .
      
    • Cap tightly. The

      
       vapors will diffuse into the MeOH, slowly lowering solubility and growing X-ray quality prisms over 3-7 days.
      
Phase 3: X-ray Data Collection Strategy
  • Source: Molybdenum (Mo-Kα,

    
     Å) .
    
    • Reasoning: Copper (Cu) radiation causes high fluorescence with Bromine, leading to background noise and absorption issues. Mo is essential here.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes piperidine ring fluxionality (chair-boat interconversion) to reduce thermal ellipsoids.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for "Salt Selection" which is the critical success factor for this molecule.

G Start Crude 4-(2-Bromo-4- nitrophenoxy)piperidine Decision Physical State Check Start->Decision Path_Oil Oily/Amorphous Decision->Path_Oil If Free Base Path_Solid Crystalline Solid Decision->Path_Solid If Salt Salt_Form Generate HCl Salt (Ionic Lattice Stabilization) Path_Oil->Salt_Form Required Cryst_Method Vapor Diffusion (MeOH / Et2O) Path_Solid->Cryst_Method Salt_Form->Cryst_Method XRD_Source Data Collection (Mo-Kα Source) Cryst_Method->XRD_Source Single Crystal Harvested Validation Structure Solution (Heavy Atom Method) XRD_Source->Validation Br Anomalous Signal

Caption: Workflow for converting the amorphous free base into a diffraction-quality salt crystal, leveraging the Bromine atom for structure solution.

References

Elemental analysis and purity confirmation of 4-(2-Bromo-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methodologies for 4-(2-Bromo-4-nitrophenoxy)piperidine: A Comparative Guide to Purity and Elemental Validation

The Chemical Context: Analytical Challenges of a Versatile Intermediate

In pharmaceutical development, This compound (often utilized in its Boc-protected form, CAS: 337520-16-8[1]) is a highly valuable synthetic building block. Its structural architecture features three critical moieties: a basic piperidine ring for target binding, a reducible nitro group, and an aryl bromide handle primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig reactions).

However, this structural complexity creates significant analytical blind spots. The strong electron-withdrawing nature of the nitroaromatic system heavily skews UV absorbance, complicating chromatographic purity assessments. Simultaneously, the presence of covalently bound bromine and the downstream use of palladium catalysts necessitate rigorous, orthogonal elemental analysis to ensure compliance with stringent regulatory thresholds[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical methodologies required to establish a self-validating quality control system for this specific intermediate.

Methodological Comparison 1: Absolute Purity Assessment

The Causality of Method Selection: HPLC-UV vs. qNMR

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the traditional workhorse for impurity profiling. However, relying solely on HPLC Area % for this compound introduces systemic risk. Because the nitro group acts as a dominant chromophore, any process impurity lacking this group (such as an un-nitrated precursor) will exhibit a drastically reduced Relative Response Factor (RRF) at standard wavelengths (e.g., 254 nm). This optical discrepancy causes HPLC-UV to systematically under-report these specific impurities[3].

To circumvent this, is deployed as an orthogonal validation tool. qNMR is a primary ratio method; by integrating the isolated aromatic protons of the analyte against a certified internal standard, we derive an absolute mass fraction that is entirely independent of UV chromophores or specific impurity reference standards[4],[5].

Table 1: Performance Comparison for Purity Assessment
ParameterHPLC-UV1H qNMR
Analytical Principle Chromatographic separation & UV absorbanceNuclear magnetic resonance & proton integration
Quantification Basis Relative Area % (dependent on Response Factors)Absolute mass fraction (Primary ratio method)
Reference Standard Required for every specific impurityOnly one certified internal standard required
Accuracy for Aromatics Variable (Nitro/Bromo groups skew UV absorption)High (Independent of chromophores)
Throughput High (10-30 mins per run)Moderate (Requires long relaxation delays)
LOD / LOQ Excellent (Trace levels, <0.05%)Moderate (Typically >0.1% for impurities)

Methodological Comparison 2: Elemental Integrity & Catalyst Scavenging

The Causality of Method Selection: Combustion/IC vs. ICP-MS

Confirming the empirical formula (C11H13BrN2O3) requires bulk elemental analysis. While traditional CHNS combustion analysis is effective for carbon, hydrogen, and nitrogen, the quantification of bromine requires specialized handling. Direct combustion can lead to halogen suppression; therefore, Schöniger oxygen flask combustion followed by Ion Chromatography (IC) is necessary to accurately quantify the bromine mass fraction.

Conversely, bulk combustion cannot detect trace inorganic contaminants. Because this intermediate is frequently subjected to downstream metal-catalyzed couplings, monitoring residual transition metals is non-negotiable. is the gold standard for this task. Utilizing collision cell technology (Helium mode) to eliminate polyatomic interferences, ICP-MS provides the parts-per-billion (ppb) sensitivity required to meet USP <232> and <233> guidelines for elemental impurities[6],[7].

Table 2: Elemental Analysis Techniques Comparison
ParameterCombustion + Ion ChromatographyICP-MS (USP <232>/<233>)
Target Analytes Bulk elements (C, H, N) and Halogens (Br)Trace heavy metals and catalyst residues (Pd, Pb, As)
Sample Preparation Schöniger oxygen flask combustionClosed-vessel microwave acid digestion
Matrix Effects Low (Complete combustion to gases/ions)High (Requires internal standards and collision cell)
Detection Limit ~0.1% (High ppm to percentage levels)Ultra-trace (Parts-per-trillion to low ppb)
Primary Utility Confirming empirical formulaRegulatory safety compliance and catalyst scavenging

Analytical Workflow Visualization

The following diagram illustrates the orthogonal, dual-track validation system required to confidently release a batch of this compound.

Workflow Start This compound Batch Sample Branch1 Purity Profiling Start->Branch1 Branch2 Elemental & Trace Analysis Start->Branch2 HPLC HPLC-UV Relative Impurity % Branch1->HPLC High throughput qNMR 1H qNMR Absolute Mass Fraction Branch1->qNMR Primary ratio method Combust Combustion + IC C, H, N, Br Confirmation Branch2->Combust Empirical formula ICP ICP-MS Trace Metals (USP <232>) Branch2->ICP Catalyst scavenging Release Validated API Intermediate HPLC->Release qNMR->Release Combust->Release ICP->Release

Workflow for purity and elemental validation of this compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning they contain internal checks that prove the reliability of the data during the run itself.

Protocol A: Absolute Purity Determination via 1H qNMR

Objective: Determine the absolute mass fraction of the intermediate independent of UV response factors.

  • Standard Selection: Select Maleic acid (

    
     6.26 ppm) as the Certified Reference Material (CRM) internal standard. Its signal does not overlap with the analyte's aromatic protons (
    
    
    
    7.0–8.5 ppm) or the piperidine aliphatic protons.
  • Sample Preparation: Accurately weigh ~20.00 mg of this compound and ~10.00 mg of Maleic acid directly into the same vial using a microbalance (

    
     mg).
    
  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO-

    
     and transfer to a high-quality 5 mm NMR tube.
    
  • Acquisition Parameters (Critical Step): Acquire 1H NMR spectra at 298 K. Set the relaxation delay (

    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    
    ) of the protons of interest (typically
    
    
    seconds). This ensures complete magnetization recovery and prevents integration errors.
  • Self-Validation Check: Because the internal standard is weighed directly into the sample tube, any variations in NMR sensitivity, probe tuning, or sample volume mathematically cancel out in the final molar ratio calculation.

Protocol B: Trace Metal Scavenging Verification via ICP-MS (USP <233>)

Objective: Quantify residual palladium and other heavy metals to ensure successful catalyst scavenging.

  • Sample Digestion: Weigh 0.1 g of the intermediate into a PTFE vessel. Add 5 mL of concentrated

    
     and 1 mL of 
    
    
    
    . Digest using a closed-vessel microwave system to ensure complete mineralization without the volatilization of target elements.
  • Dilution & Internal Standardization: Dilute the digestate to 50 mL with ultrapure water. Spike the solution with an internal standard mix (

    
    , 
    
    
    
    ,
    
    
    ) to a final concentration of 10 ppb.
  • Acquisition: Analyze the samples using an ICP-MS operating in collision cell mode (using Helium gas). This mitigates polyatomic interferences, such as

    
     mimicking 
    
    
    
    [8].
  • Self-Validation Check: The continuous infusion of the internal standard mix corrects for matrix-induced signal suppression in real-time. Furthermore, a pre-run matrix spike recovery (which must fall within the 70–150% range) validates the efficiency of the microwave digestion process[7].

References

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia. [Link]

  • Lab Manager. Elemental Analysis for Compliance, Purity, and Performance. Lab Manager. [Link]

  • Pharmaceutical Technology. Elemental Impurity Analysis. PharmTech.[Link]

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A Guide to the Structural Comparison of 4-(2-Bromo-4-nitrophenoxy)piperidine and Its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomerism in Drug Design

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The introduction of substituents, such as a bromo and a nitro group on the phenoxy ring, creates a series of regioisomers, each with a unique electronic and steric signature.

This guide provides a comprehensive framework for the structural comparison of 4-(2-Bromo-4-nitrophenoxy)piperidine and its key positional isomers: 4-(3-Bromo-4-nitrophenoxy)piperidine, 4-(4-Bromo-2-nitrophenoxy)piperidine, and 4-(2-Bromo-5-nitrophenoxy)piperidine. As a self-validating system, this document will not only present comparative data but also delve into the causality behind the experimental and computational methodologies employed, empowering researchers to apply these principles to their own discovery programs.

I. Synthesis of Isomeric 4-(Bromonitrophenoxy)piperidines

The synthesis of these target compounds is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[2] This reaction is contingent on the presence of electron-withdrawing groups (in this case, the nitro group) positioned ortho or para to a suitable leaving group (a halogen) on the aromatic ring, which activates the ring for nucleophilic attack.[3]

Experimental Protocol: General Synthesis

A solution of 4-hydroxypiperidine and a suitably substituted bromo-nitro-fluorobenzene in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is treated with a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction mixture is heated to facilitate the displacement of the fluoride by the piperidin-4-olate.

  • Rationale: The electron-withdrawing nitro group is essential for activating the aryl fluoride towards nucleophilic attack. The choice of a strong base like NaH ensures complete deprotonation of the 4-hydroxypiperidine, generating the potent nucleophile required for the reaction. The use of a polar aprotic solvent helps to solvate the cation without interfering with the nucleophile.

Caption: General workflow for the synthesis of 4-(bromonitrophenoxy)piperidine isomers.

II. Comparative Analysis via X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and high-resolution data on the three-dimensional structure of a molecule in the solid state.[4] This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of each isomer are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[5][6]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[7]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to yield the final crystal structure.[8]

Expected Structural Insights and Comparative Data

The crystal structures of these isomers are expected to reveal significant differences in their solid-state conformations and intermolecular interactions, driven by the varying positions of the bromo and nitro substituents.

  • Conformation of the Piperidine Ring: The piperidine ring is anticipated to adopt a chair conformation in all isomers.[9][10] The bulky phenoxy substituent is expected to preferentially occupy the equatorial position to minimize steric hindrance.[11]

  • Torsional Angles: The dihedral angle between the plane of the phenyl ring and the C4-O-C1' plane of the ether linkage will be a key point of comparison. Steric hindrance from the ortho-bromo substituent in this compound and 4-(2-Bromo-5-nitrophenoxy)piperidine is likely to induce a greater twist compared to the other isomers.

  • Intermolecular Interactions: The different substitution patterns will lead to distinct crystal packing arrangements, influenced by C-H···O, C-H···π, and halogen bonding interactions.

ParameterThis compound (Expected)4-(3-Bromo-4-nitrophenoxy)piperidine (Expected)4-(4-Bromo-2-nitrophenoxy)piperidine (Expected)4-(2-Bromo-5-nitrophenoxy)piperidine (Expected)
Piperidine Conformation ChairChairChairChair
Phenoxy Position EquatorialEquatorialEquatorialEquatorial
Phenyl-O-C4-C3 Torsion Angle ~175-180°~175-180°~175-180°~175-180°
C(Aryl)-C(Aryl)-O-C4 Torsion Angle Larger twist due to ortho-BrSmaller twistLarger twist due to ortho-NO₂Larger twist due to ortho-Br
Key Intermolecular Interactions C-H···O, Halogen bondsC-H···O, Dipole-dipoleC-H···O, π-π stackingC-H···O, Halogen bonds

Table 1: Predicted comparative crystallographic parameters for the isomeric compounds. These are illustrative values based on related structures and serve as a guide for expected experimental outcomes.

III. Elucidation of Isomeric Structures by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating isomers in solution.[12][13] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is directly influenced by the positions of the bromo and nitro substituents on the aromatic ring.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Samples of each isomer are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Standard ¹H and ¹³C{¹H} spectra are acquired to identify the number of unique proton and carbon environments and their chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, confirming proton connectivity within the piperidine and aromatic rings.[14]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[15]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning quaternary carbons and confirming the connectivity between the piperidine and phenoxy moieties.[16]

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Predicted Spectroscopic Differences

The primary differences in the NMR spectra will be observed in the aromatic region (δ 7.0-8.5 ppm for ¹H; δ 110-160 ppm for ¹³C). The substitution pattern dictates the multiplicity (splitting pattern) and chemical shifts of the aromatic protons.

CompoundAromatic ¹H Signals (Multiplicity)Aromatic ¹³C Signals (Number)Key HMBC Correlation
This compound 3 (d, dd, d)6H-4 (piperidine) to C-1' (phenoxy)
4-(3-Bromo-4-nitrophenoxy)piperidine 3 (d, dd, d)6H-4 (piperidine) to C-1' (phenoxy)
4-(4-Bromo-2-nitrophenoxy)piperidine 3 (d, dd, d)6H-4 (piperidine) to C-1' (phenoxy)
4-(2-Bromo-5-nitrophenoxy)piperidine 3 (d, dd, d)6H-4 (piperidine) to C-1' (phenoxy)

Table 2: Predicted NMR spectroscopic features for the isomeric compounds. The exact chemical shifts will vary, but the multiplicity and number of signals are predictable based on symmetry.

IV. Computational Modeling for Conformational and Electronic Analysis

Computational chemistry offers a powerful in-silico approach to complement experimental data, providing insights into conformational preferences and electronic properties that are often difficult to probe experimentally.[17][18]

Methodology: Density Functional Theory (DFT) Calculations
  • Conformational Search: A systematic search for low-energy conformers of each isomer is performed.

  • Geometry Optimization: The identified conformers are subjected to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the minimum energy structures.

  • Property Calculation: For the optimized geometries, key electronic properties such as dipole moment, electrostatic potential maps, and NMR chemical shifts can be calculated.[19][20]

G Computational Analysis Workflow A Build Isomer Structures B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (DFT) B->C D Lowest Energy Conformer C->D E Calculate Properties (Dipole Moment, ESP, NMR Shifts) D->E F Comparative Analysis E->F

Caption: A typical workflow for the computational analysis of isomeric structures.

Predicted Physicochemical Differences

The position of the highly polar nitro group and the polarizable bromine atom will significantly impact the overall molecular dipole moment and other electronic properties.

PropertyThis compound (Predicted)4-(3-Bromo-4-nitrophenoxy)piperidine (Predicted)4-(4-Bromo-2-nitrophenoxy)piperidine (Predicted)4-(2-Bromo-5-nitrophenoxy)piperidine (Predicted)
Calculated Dipole Moment (Debye) HighModerateVery HighHigh
Piperidine Ring Conformation Equatorial phenoxy chairEquatorial phenoxy chairEquatorial phenoxy chairEquatorial phenoxy chair
Relative Energy (kcal/mol) Baseline (0.00)HigherHigherHigher

Table 3: Predicted physicochemical properties from computational modeling. Relative energies are with respect to the most stable isomer.

V. Conclusion: An Integrated Approach to Isomer Characterization

The structural characterization and differentiation of the 4-(bromonitrophenoxy)piperidine isomers require a multi-faceted approach. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy is indispensable for confirming the isomeric identity in solution. Computational modeling complements these experimental techniques by offering insights into conformational energetics and electronic properties, which are crucial for understanding structure-activity relationships (SAR).

By employing the integrated methodologies outlined in this guide, researchers in drug development can confidently elucidate the structures of these and other complex isomeric series, paving the way for the rational design of more potent and selective therapeutic agents.

VI. References

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

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  • (IUCr). Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • Al-wahaibi, L. H., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PMC. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. [Link]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Burkhard, J. A., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PMC. [Link]

  • Nairoukh, Z., et al. (2025). Tuning the conformational behavior of 4‐methylpiperidine analogues by fluorine substitutions. ResearchGate. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. RSC Publishing. [Link]

  • AZoM. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments. [Link]

  • University of Wisconsin-Madison. Approximating Proton NMR Chemical Shifts in More Complex Cases. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

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  • Royal Society of Chemistry. Single Crystal X-Ray Diffraction. [Link]

  • Acta Crystallographica Section E. (2019). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Balfer, J., et al. (2018). Machine learning for the prediction of molecular dipole moments obtained by density functional theory. PMC. [Link]

  • Asian Journal of Chemistry. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. [Link]

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  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

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  • arXiv. (2022). Molecular Dipole Moment Learning via Rotationally Equivariant Gaussian Process Regression with Derivatives in Molecular-orbital-based Machine Learning. [Link]

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  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

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A Comparative Guide to the LC-MS Validation of 4-(2-Bromo-4-nitrophenoxy)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Synthesis to Analytical Certainty

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is merely the prologue. The true measure of synthetic success lies in the rigorous, unambiguous validation of the target molecule's identity and purity. This guide addresses the critical validation phase for the synthesis of 4-(2-Bromo-4-nitrophenoxy)piperidine, a heterocyclic compound with a structural motif of interest in medicinal chemistry.

The synthetic route, likely a Nucleophilic Aromatic Substitution (SNAr), is prone to side reactions and the persistence of starting materials. Consequently, relying on bulk analytical techniques like NMR or melting point for purity assessment can be misleading. Liquid Chromatography-Mass Spectrometry (LC-MS) offers the requisite specificity and sensitivity to not only confirm the presence of our target compound but also to profile the reaction's impurity landscape.[1][2] This guide is structured to provide not just a protocol, but a logical framework for using LC-MS as a tool for validation. We will compare the analytical results of a crude reaction mixture with a purified product, thereby demonstrating a self-validating workflow that ensures the integrity of downstream applications.

The Synthetic Pathway: A Deliberate Approach to an SNAr Reaction

The synthesis of this compound is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr).[3][4] The electron-deficient nature of the aromatic ring in 1-bromo-2-fluoro-4-nitrobenzene, activated by the para-nitro group, makes it susceptible to nucleophilic attack by the oxygen of 4-hydroxypiperidine.

  • Reactants :

    • 4-Hydroxypiperidine : The nucleophile. Its secondary alcohol provides the oxygen atom for the ether linkage.

    • 1-Bromo-2-fluoro-4-nitrobenzene : The electrophilic aromatic substrate. The fluorine atom is the intended leaving group, being more labile than bromine in SNAr reactions due to its higher electronegativity which enhances the electrophilicity of the carbon it is attached to.[5]

    • Potassium Carbonate (K2CO3) : A non-nucleophilic base used to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming the more potent alkoxide nucleophile in situ.

    • N,N-Dimethylformamide (DMF) : A polar aprotic solvent, ideal for SNAr reactions as it solvates the potassium cation, leaving the alkoxide anion more available for nucleophilic attack.

Anticipated Impurities and Side Products

A robust validation strategy must anticipate potential impurities. In this synthesis, we can predict:

  • Unreacted Starting Materials : Residual 4-hydroxypiperidine and 1-bromo-2-fluoro-4-nitrobenzene.

  • Positional Isomer : While less likely due to the directing effects of the nitro group, trace amounts of substitution at the bromine-bearing carbon might occur.

  • Products of N-Arylation : The secondary amine of 4-hydroxypiperidine could also act as a nucleophile, leading to the formation of 1-(2-bromo-4-nitrophenyl)piperidin-4-ol.

  • Decomposition Products : Depending on reaction temperature and duration, degradation of the nitro-aromatic species can occur.

The following diagram illustrates the intended synthetic workflow.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction_Vessel SNAr Reaction 4-Hydroxypiperidine->Reaction_Vessel 1-Bromo-2-fluoro-4-nitrobenzene 1-Bromo-2-fluoro-4-nitrobenzene 1-Bromo-2-fluoro-4-nitrobenzene->Reaction_Vessel K2CO3_Base K2CO3 (Base) K2CO3_Base->Reaction_Vessel Solvent DMF (Solvent) Solvent->Reaction_Vessel Temperature Elevated Temperature Temperature->Reaction_Vessel Crude_Product Crude Reaction Mixture Reaction_Vessel->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

LC-MS Validation: The Core of the Analysis

The LC-MS system serves as our primary tool for validation. The combination of liquid chromatography's separation power with mass spectrometry's detection specificity allows for a comprehensive analysis of the reaction mixture.[1]

Target Compound Mass Analysis

First, we must determine the expected mass-to-charge ratios (m/z) for our target compound.

  • Molecular Formula : C11H13BrN2O3

  • Monoisotopic Mass : 300.0110 Da[6]

  • Expected Ions in Positive ESI Mode :

    • Protonated Molecule [M+H]+ : 301.0188 Da

    • Sodium Adduct [M+Na]+ : 323.0007 Da[7][8]

    • Potassium Adduct [M+K]+ : 338.9747 Da[8]

The presence of bromine provides a distinct isotopic signature. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Therefore, we expect to see a characteristic pair of peaks for each ion, separated by ~2 Da, with nearly equal intensity. This isotopic pattern is a powerful confirmation of the compound's identity.

Experimental Protocol: LC-MS Method

This protocol is a starting point and should be optimized for the specific instrumentation used.

  • Sample Preparation :

    • Crude Reaction Mixture : Take a 10 µL aliquot of the reaction mixture, dilute it 1:1000 with 50:50 acetonitrile/water. Filter through a 0.22 µm syringe filter.

    • Purified Product : Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1 µg/mL in 50:50 acetonitrile/water.

  • Liquid Chromatography Conditions :

    • System : UHPLC system

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). A C18 column is chosen for its versatility in retaining moderately polar compounds like our target analyte.[9]

    • Mobile Phase A : 0.1% Formic Acid in Water. The acidifier promotes better peak shape and ionization efficiency in positive ESI mode.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient :

      • 0-1 min: 10% B

      • 1-8 min: Linear gradient from 10% to 95% B

      • 8-9 min: Hold at 95% B

      • 9-9.1 min: Return to 10% B

      • 9.1-12 min: Re-equilibration at 10% B

    • Flow Rate : 0.4 mL/min

    • Column Temperature : 40 °C

    • Injection Volume : 2 µL

  • Mass Spectrometry Conditions :

    • System : Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer

    • Ionization Source : Electrospray Ionization (ESI), Positive Mode

    • Scan Range : m/z 100 - 500

    • Capillary Voltage : 3.5 kV

    • Source Temperature : 120 °C

    • Desolvation Temperature : 350 °C

The following diagram outlines the analytical validation workflow.

G cluster_samples Sample Sources cluster_outputs Analytical Outputs Crude_Mixture Crude Reaction Mixture Sample_Prep Dilution & Filtration Crude_Mixture->Sample_Prep Purified_Sample Purified Product Purified_Sample->Sample_Prep LC_Separation UHPLC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection ESI-MS Detection (Positive Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis TIC Total Ion Chromatogram (TIC) Data_Analysis->TIC EIC Extracted Ion Chromatogram (EIC) Data_Analysis->EIC Mass_Spectrum Mass Spectrum Data_Analysis->Mass_Spectrum

Caption: LC-MS validation workflow for synthesis analysis.

Comparative Analysis: Crude vs. Purified Product

The core of this guide is the direct comparison of the LC-MS data from the crude reaction mixture against the purified product. This comparison provides definitive evidence of successful synthesis and purification.

Expected Results for the Purified Product

The analysis of the purified this compound should yield a clean chromatogram and a clear mass spectrum.

  • Total Ion Chromatogram (TIC) : A single, sharp, major peak should be observed at a specific retention time.

  • Extracted Ion Chromatogram (EIC) : Extracting for m/z 301.02 and 303.02 should show a peak at the same retention time as the major peak in the TIC.

  • Mass Spectrum : The mass spectrum of the major peak should clearly show the isotopic doublet for the [M+H]+ ion at m/z 301.02 and 303.02, with approximately equal intensity. Adducts such as [M+Na]+ may also be present.

Comparative Data Presentation

The following tables summarize the expected data from the comparative analysis.

Table 1: LC-MS Analysis Summary

AnalyteExpected Retention Time (min)Expected [M+H]+ (m/z)Key Identifying Feature
4-HydroxypiperidineEarly eluting (~1.5 min)102.09Low mass, no bromine isotope pattern
1-Bromo-2-fluoro-4-nitrobenzeneMid-eluting (~5.0 min)220.94 / 222.94Bromine isotope pattern
This compound Late eluting (~6.5 min)301.02 / 303.02 Target mass with bromine isotope pattern
1-(2-bromo-4-nitrophenyl)piperidin-4-ol (Isomer)Similar to target (~6.2 min)301.02 / 303.02Isomeric mass, separated by chromatography

Table 2: Purity Assessment - Crude vs. Purified Product

SamplePeak Area % of Target Compound (at ~6.5 min)Peak Area % of Starting MaterialsPeak Area % of Impurities (e.g., Isomer)
Crude Reaction Mixture ~75%~15%~10%
Purified Product >98%<0.5%<1.5%

This direct comparison validates both the synthesis (the target compound is the major component in the crude mixture) and the purification method (impurities and starting materials are significantly reduced).

Ensuring Trustworthiness: Adherence to Validation Principles

For this analysis to be considered trustworthy, especially in a regulated environment, the LC-MS method itself must be validated. This involves following established guidelines from bodies like the FDA and ICH.[10][11][12] While a full validation is beyond the scope of this guide, key principles include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components. Our comparative analysis directly demonstrates specificity.

  • Linearity : Establishing a linear relationship between analyte concentration and detector response.

  • Accuracy and Precision : Ensuring the measured values are close to the true value and are reproducible.

  • Limit of Detection (LOD) and Quantification (LOQ) : Determining the lowest concentration of analyte that can be reliably detected and quantified.

Conclusion

The synthesis of a target molecule is a multi-stage process where the final analytical validation is as crucial as the reaction itself. By employing a well-designed LC-MS method, we can move beyond simple confirmation to a comprehensive understanding of the reaction outcome. The comparative analysis of crude and purified samples provides a robust, self-validating dataset that confirms the identity of this compound and verifies the efficacy of the purification process. This analytical rigor is fundamental to ensuring the quality and reliability of chemical entities intended for further research and development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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Safety Operating Guide

4-(2-Bromo-4-nitrophenoxy)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Cradle-to-Grave" Mandate

Disposing of 4-(2-Bromo-4-nitrophenoxy)piperidine requires a nuanced approach because it bridges two hazardous waste categories: Halogenated Organics (due to the bromine) and Nitrogenous Bases (due to the piperidine and nitro moieties).

In drug discovery, this molecule is often a scaffold intermediate.[1] The most common compliance failure I witness in client laboratories is misclassifying this as "General Organic Waste." This is a critical error. Because it contains a halogen, it cannot be disposed of via standard fuel blending (cement kiln) streams used for non-halogenated solvents; it requires high-temperature incineration with specific flue gas scrubbing to capture acid gases (HBr, NOx).[1]

This guide outlines the operational protocol to ensure your disposal workflow is safe, compliant, and cost-effective.

Hazard Characterization & Pre-Disposal Assessment

Before handling the waste, you must validate its state.[1] This molecule presents a "Dual-Threat" profile that dictates its segregation.

FeatureChemical HazardDisposal Implication
Bromine Atom Halogenated MANDATORY SEGREGATION. Must go into "Halogenated Waste."[2][3][4] Mixing with non-halogenated solvents (e.g., Acetone/Methanol) upgrades the entire container to the more expensive Halogenated disposal tier.
Nitro Group Thermal Sensitivity While not a high explosive like TNT, nitroaromatics release NOx upon incineration.[1] Do not concentrate to dryness in the presence of strong acids or metal salts.
Piperidine Ring Basic/Corrosive Secondary amine. Incompatible with strong acids (exothermic neutralization) and strong oxidizers.[5]

Critical Safety Rule: Never dispose of this compound down the drain. It is toxic to aquatic life and resistant to standard wastewater biodegradation.

Operational Protocol: Step-by-Step Disposal

Phase 1: Waste Segregation (The Golden Rule)
  • Solid Waste: If the material is a solid (pure compound, filter cake, or silica gel scrapings), it must be bagged separately from general trash.[1]

  • Liquid Waste: If dissolved in a reaction solvent (e.g., DCM, DMF), it must be routed to the Halogenated Solvent stream.[1]

Phase 2: Containerization
  • Select the Vessel:

    • Liquids: Use High-Density Polyethylene (HDPE) carboys or amber glass. Avoid metal safety cans due to the potential for slow hydrolysis releasing hydrobromic acid (HBr), which corrodes metal.

    • Solids: Use a wide-mouth HDPE jar or a double-lined heavy-duty polyethylene bag.

  • Labeling:

    • Do not use abbreviations (e.g., "BNP-Pip").[1]

    • Write the full chemical name: This compound .

    • Check the "Halogenated" and "Toxic" hazard boxes on your institution's waste tag.[4]

Phase 3: Chemical Neutralization (Only if Reactive)
  • Scenario: If the waste contains unreacted reagents (e.g., acid chlorides or strong bases) alongside the target molecule.

  • Action: Quench the mixture carefully (usually with water or saturated sodium bicarbonate) before placing it in the waste container. The waste container is not a reaction vessel.

Visual Workflow: The Decision Logic

The following diagram illustrates the decision tree for disposing of this compound. This workflow prevents the common error of cross-contaminating waste streams.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Filter Cake StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid Bagging Double Bag (Polyethylene) or Wide-Mouth Jar Solid->Bagging SolidLabel Label: 'Solid Hazardous Waste' (Toxic, Halogenated) Bagging->SolidLabel Pickup EHS / Vendor Pickup (Incineration) SolidLabel->Pickup SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (MeOH, Ethyl Acetate) SolventCheck->NonHaloSolv No Halogens Segregation CRITICAL STEP: Segregate into Halogenated Stream HaloSolv->Segregation NonHaloSolv->Segregation Must be treated as Halogenated due to solute Segregation->Pickup

Figure 1: Decision logic for segregating halogenated organic waste. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute mandates disposal in the Halogenated stream.[1]

Emergency Contingencies (Spill Management)

Even with perfect protocols, accidents happen.[1] Here is the immediate response plan:

  • Solid Spill (Powder):

    • Risk:[6] Inhalation of dust.[7][8]

    • Action: Dampen the spill slightly with a wet paper towel to prevent dust generation (do not flood it). Scoop into a bag. Wipe area with soap and water.[5][6][8]

  • Liquid Spill:

    • Risk:[5][6][9] Absortion through skin/vapor inhalation.

    • Action: Evacuate the immediate area if the solvent is volatile (e.g., DCM). Use Vermiculite or Universal Absorbent Pads . Do not use paper towels for large spills (fire risk).

  • Decontamination:

    • The piperidine moiety makes this compound slightly basic. A mild detergent wash followed by a water rinse is effective for surface cleaning.

Regulatory Compliance & Documentation

To satisfy EHS audits and EPA regulations, ensure your documentation aligns with these standards:

  • RCRA Classification:

    • While not explicitly P-listed or U-listed by specific name, this waste falls under Halogenated Organic Waste .[1]

    • If spent solvents are involved, standard F-codes (e.g., F002 for spent halogenated solvents) often apply to the mixture [1].[1][10]

    • If disposed of as a pure solid, it is often classified under D001 (Ignitable, if in flammable solvent) or simply as a Toxic Lab Pack waste requiring incineration.[1]

  • Destruction Method:

    • The only acceptable destruction method is High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[1] This ensures the destruction of the nitro group and the capture of bromine as HBr via scrubbers [2].

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Lists (F-Codes). [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Segregation and Disposal. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.